DC260126
Description
Properties
IUPAC Name |
N-(4-butylphenyl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S/c1-2-3-4-13-5-9-15(10-6-13)18-21(19,20)16-11-7-14(17)8-12-16/h5-12,18H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGHPXKWPGIDSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346692-04-4 | |
| Record name | 346692-04-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The GPR40 Antagonist DC260126: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC260126 is a small molecule antagonist of the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1).[1][2][3] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating the effects of medium and long-chain free fatty acids (FFAs) on insulin secretion.[4] While acute activation of GPR40 by FFAs can potentiate glucose-stimulated insulin secretion (GSIS), chronic overstimulation in the context of elevated FFA levels, as seen in type 2 diabetes, is implicated in β-cell dysfunction, endoplasmic reticulum (ER) stress, and apoptosis.[2][4] this compound has been investigated as a tool to probe the function of GPR40 and as a potential therapeutic agent to protect pancreatic β-cells from the lipotoxic effects of chronic FFA exposure.[2][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on intracellular signaling pathways and its impact on β-cell function and glucose homeostasis in preclinical models.
Core Mechanism of Action: GPR40 Antagonism
This compound functions as a direct antagonist of GPR40. Its primary mechanism involves competitively binding to the receptor, thereby preventing its activation by endogenous FFA ligands. This antagonism leads to the inhibition of downstream signaling cascades that are normally initiated by GPR40 activation.
Inhibition of Gαq-Mediated Signaling
GPR40 is primarily coupled to the Gαq subunit of heterotrimeric G proteins. Upon activation by FFAs, Gαq stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular Ca2+ is a key signal for insulin granule exocytosis.
This compound effectively blocks this pathway by preventing the initial activation of GPR40. This has been demonstrated through its ability to dose-dependently inhibit FFA-induced intracellular Ca2+ elevation in GPR40-expressing cells.[1][3][5]
Modulation of Downstream Effectors
The antagonism of GPR40 by this compound also impacts other downstream signaling events, including:
-
GTP-loading: this compound has been shown to reduce the GTP-loading stimulated by linoleic acid in GPR40-CHO cells, indicating a direct inhibition of G protein activation.[1][5]
-
ERK1/2 Phosphorylation: The mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2, is another downstream target of GPR40 activation. This compound has been demonstrated to decrease linoleic acid-stimulated ERK1/2 phosphorylation.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Agonist | Cell Line | IC50 (µM) | Reference |
| GPR40-mediated Ca²⁺ Elevation | Linoleic Acid | GPR40-CHO | 6.28 ± 1.14 | [5] |
| Oleic Acid | GPR40-CHO | 5.96 ± 1.12 | [5] | |
| Palmitoleic Acid | GPR40-CHO | 7.07 ± 1.42 | [5] | |
| Lauric Acid | GPR40-CHO | 4.58 ± 1.14 | [5] |
| Animal Model | Treatment | Duration | Key Findings | Reference |
| db/db mice | 10 mg/kg this compound (i.v.) | 21 days | - Significantly inhibited GSIS- Reduced blood insulin levels- Improved insulin sensitivity- Reduced proinsulin/insulin ratio- Reduced apoptosis of pancreatic β-cells | [4] |
| Obese Zucker rats | 6 mg/kg this compound (i.p.) | 8 weeks | - Significantly decreased serum insulin levels- Improved insulin tolerance- Increased Akt phosphorylation in the liver- No significant effect on glucose tolerance, food intake, body weight, or blood lipids | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Calcium Mobilization Assay
Protocol:
-
Cell Culture: GPR40-CHO cells are cultured in an appropriate medium and seeded into 96-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are washed and then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffer at 37°C.
-
Compound Incubation: After dye loading, the cells are washed and pre-incubated with varying concentrations of this compound or vehicle control for a specified period.
-
Agonist Stimulation: The plate is then placed in a fluorescence plate reader (e.g., FlexStation), and a baseline fluorescence is recorded. An FFA agonist (e.g., linoleic acid) is then added to the wells to stimulate the GPR40 receptor.
-
Data Acquisition and Analysis: Fluorescence intensity is monitored over time. The peak fluorescence response is used to calculate the percentage of inhibition by this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Protocol:
-
Cell Culture: MIN6 pancreatic β-cells are cultured in a suitable medium and seeded in multi-well plates.
-
Pre-incubation: Cells are washed and pre-incubated in a low-glucose Krebs-Ringer bicarbonate buffer (KRBB) to establish a basal insulin secretion rate.
-
Treatment: The pre-incubation buffer is replaced with KRBB containing low glucose, high glucose, or high glucose plus an FFA (e.g., palmitic acid) with or without this compound.
-
Sample Collection: After a defined incubation period, the supernatant is collected to measure secreted insulin.
-
Insulin Quantification: The concentration of insulin in the supernatant is determined using an ELISA kit. The results are often normalized to the total protein content of the cells in each well.
In Vivo Studies in db/db Mice
Protocol:
-
Animal Model: Male db/db mice, a model for type 2 diabetes, are used.
-
Treatment: Mice are treated daily with this compound (e.g., 10 mg/kg) or vehicle via intravenous injection for a period of 21 days.
-
Oral Glucose Tolerance Test (OGTT): After the treatment period, mice are fasted overnight and then administered an oral gavage of glucose. Blood glucose levels are measured from tail vein blood at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-gavage.
-
Insulin Tolerance Test (ITT): In a separate test, fasted mice are injected intraperitoneally with insulin, and blood glucose levels are monitored over time to assess insulin sensitivity.
-
Serum Analysis: At the end of the study, blood is collected to measure serum levels of insulin, proinsulin, and other biochemical parameters using ELISA.
-
Pancreatic Tissue Analysis: Pancreata are harvested, fixed, and sectioned for immunohistochemical analysis of β-cell mass and apoptosis (e.g., TUNEL staining).
Conclusion
This compound is a potent and specific antagonist of GPR40. Its mechanism of action is centered on the inhibition of Gαq-mediated signaling pathways, leading to a reduction in FFA-stimulated intracellular calcium mobilization, GTP-loading, and ERK1/2 phosphorylation. In preclinical models of type 2 diabetes, this compound has demonstrated the ability to protect pancreatic β-cells from dysfunction and apoptosis induced by chronic exposure to high levels of FFAs. While it may not directly lower blood glucose, its protective effects on β-cells and its ability to improve insulin sensitivity by reducing hyperinsulinemia suggest that GPR40 antagonism could be a valuable therapeutic strategy for preserving β-cell function in the management of type 2 diabetes. The detailed experimental data and protocols provided in this guide offer a comprehensive resource for researchers in the field of metabolic diseases and drug discovery.
References
- 1. Insulin secretion in MIN6 cells following glucose stimulation. [bio-protocol.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. biorxiv.org [biorxiv.org]
- 4. mmpc.org [mmpc.org]
- 5. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
The Discovery and Development of DC260126: A GPR40 Antagonist
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of DC260126, a small molecule antagonist of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). GPR40 has emerged as a potential therapeutic target for type 2 diabetes due to its role in mediating the effects of free fatty acids (FFAs) on pancreatic β-cell function. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical pathways and workflows to offer an in-depth resource for researchers in the field of metabolic drug discovery.
Introduction to GPR40 and its Role in Metabolism
G-protein coupled receptor 40 (GPR40) is predominantly expressed in pancreatic β-cells and plays a crucial role in modulating insulin secretion.[1] It is activated by medium- and long-chain free fatty acids (FFAs), which potentiate glucose-stimulated insulin secretion (GSIS).[1] The signaling cascade initiated by GPR40 activation primarily involves the Gαq/11 pathway, leading to increased intracellular calcium and the activation of phospholipase C (PLC).[2] While acute activation of GPR40 can be beneficial for insulin secretion, chronic overstimulation by elevated FFAs, a condition often observed in type 2 diabetes, can lead to β-cell dysfunction, lipotoxicity, and apoptosis.[3] This dual role of GPR40 has led to the exploration of both agonists and antagonists as potential therapeutic agents for type 2 diabetes.[3][4] Antagonists like this compound are being investigated for their potential to protect pancreatic β-cells from the detrimental effects of chronic FFA overexposure.[3][5]
Discovery of this compound
This compound was identified as a novel GPR40 antagonist through a discovery process that combined computational and experimental approaches. The initial phase involved virtual screening based on a homology model of the GPR40 receptor. This in silico approach allowed for the high-throughput screening of large compound libraries to identify potential ligands. Promising candidates from the virtual screen were then subjected to experimental validation using a cell-based calcium mobilization assay to confirm their antagonistic activity against GPR40. This screening cascade led to the identification of a new class of sulfonamide-based small molecule antagonists, from which this compound was selected as a lead compound for further development.
Mechanism of Action of this compound
This compound functions as a potent antagonist of GPR40.[5] Its mechanism of action has been elucidated through a series of in vitro cellular assays, which have demonstrated its ability to inhibit the downstream signaling events initiated by FFA-mediated GPR40 activation.
Inhibition of GPR40-Mediated Signaling Pathways
Activation of GPR40 by FFAs triggers a cascade of intracellular events, beginning with the coupling to the Gαq protein. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from the endoplasmic reticulum, and both DAG and Ca2+ activate Protein Kinase C (PKC). This pathway ultimately contributes to the potentiation of glucose-stimulated insulin secretion. This compound competitively binds to GPR40, preventing FFAs from activating this signaling cascade. Specifically, this compound has been shown to inhibit FFA-induced increases in intracellular Ca2+, reduce GTP-loading, and decrease the phosphorylation of ERK1/2.[6]
Quantitative In Vitro Activity
The antagonist potency of this compound has been quantified against various fatty acid-induced GPR40 activation. The half-maximal inhibitory concentration (IC50) values demonstrate its effectiveness in blocking the receptor.
| Fatty Acid Agonist | IC50 (µM) of this compound |
| Linoleic acid | 6.28[6] |
| Oleic acid | 5.96[6] |
| Palmitoleic acid | 7.07[6] |
| Lauric acid | 4.58[6] |
Preclinical Development and In Vivo Efficacy
The therapeutic potential of this compound has been evaluated in preclinical animal models of obesity and type 2 diabetes, specifically in db/db mice and obese Zucker rats. These studies have provided valuable insights into its effects on glucose homeostasis, insulin sensitivity, and pancreatic β-cell health.
Effects on Insulin Secretion and Sensitivity
In studies involving obese diabetic db/db mice, chronic administration of this compound (10 mg/kg for 21 days) resulted in a significant reduction in glucose-stimulated insulin secretion and a decrease in overall blood insulin levels.[3][7] While this did not lead to an improvement in hyperglycemia, it was associated with enhanced insulin sensitivity.[3][7] Similarly, in obese Zucker rats treated with this compound (6 mg/kg for 8 weeks), a significant decrease in serum insulin levels and improved insulin tolerance were observed.[8]
Protection of Pancreatic β-Cells
A key finding from the preclinical studies is the protective effect of this compound on pancreatic β-cells. In db/db mice, treatment with this compound led to a notable reduction in the number of apoptotic β-cells.[3] This suggests that by antagonizing GPR40, this compound can mitigate the lipotoxic effects of chronic FFA exposure and preserve β-cell mass and function.[3][5] Furthermore, this compound was shown to protect MIN6 β-cells from palmitate-induced endoplasmic reticulum (ER) stress and apoptosis in vitro.[3][5]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the development of this compound.
In Vitro Assays
-
Calcium Mobilization Assay:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human GPR40 (GPR40-CHO).
-
Methodology: GPR40-CHO cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The baseline fluorescence is measured, followed by the addition of a GPR40 agonist (e.g., linoleic acid) in the presence of varying concentrations of this compound. The change in intracellular calcium concentration is monitored in real-time using a fluorescence plate reader. The IC50 values are calculated from the concentration-response curves.
-
-
GTPγS Binding Assay:
-
Preparation: Cell membranes are prepared from GPR40-CHO cells.
-
Methodology: The assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation. Cell membranes are incubated with a GPR40 agonist, [35S]GTPγS, and varying concentrations of this compound. The amount of bound [35S]GTPγS is quantified by scintillation counting. A decrease in [35S]GTPγS binding in the presence of this compound indicates antagonist activity.
-
-
ERK1/2 Phosphorylation Assay:
-
Cell Line: GPR40-CHO cells.
-
Methodology: Cells are stimulated with a GPR40 agonist in the presence or absence of this compound for a specified time. Cells are then lysed, and the levels of phosphorylated ERK1/2 and total ERK1/2 are determined by Western blotting using specific antibodies. A reduction in the ratio of phosphorylated ERK1/2 to total ERK1/2 indicates inhibition of the signaling pathway.
-
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay:
-
Cell Line: MIN6 pancreatic β-cells.
-
Methodology: MIN6 cells are cultured and then pre-incubated in a low-glucose buffer. The cells are then stimulated with a high-glucose buffer in the presence of a fatty acid (e.g., palmitic acid) and varying concentrations of this compound. The amount of insulin secreted into the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
In Vivo Studies
-
Animal Models:
-
Oral Glucose Tolerance Test (OGTT):
-
Protocol: Animals are fasted overnight. A baseline blood glucose level is measured, and then a bolus of glucose (e.g., 2 g/kg) is administered orally. Blood glucose levels are then measured at various time points (e.g., 15, 30, 60, 120 minutes) post-glucose administration.
-
-
Insulin Tolerance Test (ITT):
-
Protocol: After a brief fasting period, animals are administered an intraperitoneal injection of insulin (e.g., 0.75 U/kg). Blood glucose levels are measured at several time points (e.g., 15, 30, 45, 60 minutes) after the insulin injection to assess insulin sensitivity.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
-
Purpose: To detect and quantify apoptosis in pancreatic tissue.
-
Methodology: Pancreatic tissue sections are fixed and permeabilized. The TUNEL assay kit is used to label the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis. The number of TUNEL-positive (apoptotic) β-cells is then quantified by microscopy.
-
Conclusion
This compound is a novel, small-molecule antagonist of GPR40 discovered through a combination of virtual screening and experimental validation. In vitro studies have confirmed its mechanism of action by demonstrating its ability to block FFA-induced GPR40 signaling pathways. Preclinical studies in rodent models of type 2 diabetes have shown that while this compound may not directly lower blood glucose levels, it can improve insulin sensitivity and, importantly, protect pancreatic β-cells from apoptosis induced by chronic exposure to high levels of free fatty acids. These findings suggest that GPR40 antagonists like this compound hold therapeutic potential for preserving β-cell function and preventing the progression of type 2 diabetes, particularly in the early stages of the disease. Further research is warranted to fully elucidate the long-term benefits and clinical applicability of this therapeutic strategy.
References
- 1. Insulin secretion in MIN6 cells following glucose stimulation. [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Insulin secretion assays in an engineered MIN6 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a small-molecule antagonist of GPR40, improves insulin tolerance but not glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. ris.utwente.nl [ris.utwente.nl]
- 7. researchgate.net [researchgate.net]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DC260126 in Free Fatty Acid Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DC260126 is a potent and selective antagonist of the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). This receptor is a key player in nutrient sensing and metabolic regulation, primarily activated by medium and long-chain free fatty acids (FFAs). Activation of GPR40 in pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS). This compound, by inhibiting this pathway, serves as a critical tool for investigating the physiological and pathophysiological roles of GPR40. This document provides a comprehensive overview of the mechanism of action of this compound, its effects on intracellular signaling, and detailed protocols for key experimental assays.
Introduction to this compound and GPR40
Free Fatty Acid Receptor 1 (GPR40) is a G protein-coupled receptor that is highly expressed in pancreatic β-cells, as well as in the brain and gastrointestinal endocrine cells. It functions as a sensor for medium and long-chain FFAs. Upon activation by FFAs, GPR40 couples to the Gq/11 protein, initiating a signaling cascade that leads to an increase in intracellular calcium and potentiation of insulin secretion in a glucose-dependent manner.[1][2] This glucose dependency makes GPR40 an attractive therapeutic target for type 2 diabetes, as agonists could enhance insulin secretion with a reduced risk of hypoglycemia.[1][2]
This compound is a small molecule antagonist of GPR40.[3][4][5][6] It is a valuable chemical probe for elucidating the roles of GPR40 in various physiological processes, including metabolic regulation and β-cell function.[7]
Mechanism of Action of this compound
This compound competitively inhibits the binding of FFAs to GPR40, thereby blocking the downstream signaling cascade. This antagonistic action prevents the FFA-induced potentiation of glucose-stimulated insulin secretion.[3][5][6]
GPR40 Signaling Pathway
The activation of GPR40 by free fatty acids initiates a well-characterized signaling pathway that culminates in the potentiation of insulin secretion from pancreatic β-cells. This compound acts by blocking the initial step of this cascade.
Caption: GPR40 Signaling Pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory potency of this compound has been quantified against various fatty acid-induced GPR40 activations.
| Agonist (Fatty Acid) | IC50 of this compound (μM) | Reference |
| Linoleic acid | 6.28 ± 1.14 | [3][4][8] |
| Oleic acid | 5.96 ± 1.12 | [3][4] |
| Palmitoleic acid | 7.07 ± 1.42 | [3][4] |
| Lauric acid | 4.58 ± 1.14 | [3][4] |
| General GPR40 Antagonism | 6.58 | [9] |
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound.
Intracellular Calcium Flux Assay
This assay measures the ability of this compound to inhibit FFA-induced increases in intracellular calcium concentration in GPR40-expressing cells.
Objective: To determine the IC50 of this compound for the inhibition of GPR40-mediated calcium mobilization.
Materials:
-
GPR40-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing human GPR40)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)
-
Pluronic F-127
-
This compound
-
GPR40 agonist (e.g., Linoleic acid)
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with kinetic reading capabilities and automated liquid handling (e.g., FlexStation)
Protocol:
-
Cell Plating:
-
Seed GPR40-expressing cells into a 96- or 384-well microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
Prepare a dye-loading solution by dissolving the calcium-sensitive dye in DMSO and then diluting it in HBSS containing Pluronic F-127.
-
Aspirate the cell culture medium from the plate and add the dye-loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the this compound dilutions to the appropriate wells and incubate for 10-15 minutes at room temperature.
-
-
Agonist Stimulation and Fluorescence Reading:
-
Prepare the GPR40 agonist solution in HBSS.
-
Place the plate in a fluorescence microplate reader and initiate kinetic reading (Excitation/Emission wavelengths appropriate for the chosen dye, e.g., ~490/525 nm for Fluo-8).
-
After establishing a stable baseline fluorescence, use the instrument's automated liquid handler to add the GPR40 agonist to all wells.
-
Continue to record the fluorescence intensity for at least 120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔRFU against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Experimental workflow for the intracellular calcium flux assay.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is used to assess the effect of this compound on insulin secretion from pancreatic β-cells (e.g., MIN6 cells or isolated pancreatic islets) in response to glucose and FFAs.
Objective: To demonstrate that this compound inhibits FFA-potentiated glucose-stimulated insulin secretion.
Materials:
-
MIN6 cells or isolated pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA
-
Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)
-
This compound
-
Free fatty acid (e.g., Palmitic acid)
-
Insulin ELISA kit
-
24-well plates
Protocol:
-
Cell Preparation:
-
For isolated islets, culture them overnight after isolation.
-
For MIN6 cells, seed them in 24-well plates and grow to ~80% confluency.
-
-
Pre-incubation:
-
Wash the cells/islets with KRB buffer containing low glucose (2.8 mM).
-
Pre-incubate in low glucose KRB buffer for 1-2 hours at 37°C to allow insulin secretion to return to basal levels.
-
-
Incubation with Test Compounds:
-
Prepare KRB buffer with low glucose (2.8 mM) and high glucose (16.7 mM).
-
For each glucose concentration, prepare treatment groups: vehicle control, FFA alone, this compound alone, and FFA + this compound.
-
Aspirate the pre-incubation buffer and add the respective treatment solutions to the wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection:
-
After incubation, collect the supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the secreted insulin to the total protein content or per islet.
-
Compare the insulin secretion levels between the different treatment groups.
-
Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.
In Vivo Effects of this compound
Studies in animal models of obesity and type 2 diabetes have demonstrated the in vivo efficacy of this compound. In obese diabetic (db/db) mice and obese Zucker rats, administration of this compound has been shown to:
-
Reduce the number of apoptotic pancreatic β-cells, suggesting a protective effect against β-cell dysfunction.[3][5][7]
These findings highlight the potential of GPR40 antagonism as a therapeutic strategy for conditions characterized by hyperinsulinemia and β-cell stress.
Conclusion
This compound is an indispensable pharmacological tool for the study of GPR40. Its ability to selectively antagonize this receptor has been instrumental in delineating the role of FFA signaling in insulin secretion and metabolic homeostasis. The data and protocols presented in this guide provide a framework for researchers to effectively utilize this compound in their investigations into the complex biology of free fatty acid receptors.
References
- 1. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 2. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. DC 260126 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 7. This compound: A Small-Molecule Antagonist of GPR40 that Protects against Pancreatic β-Cells Dysfunction in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. axonmedchem.com [axonmedchem.com]
The Impact of DC260126 on Insulin Secretion Pathways: A Technical Guide
An in-depth analysis of the GPR40 antagonist DC260126, detailing its mechanism of action, impact on insulin secretion, and the experimental protocols for its evaluation.
This technical guide provides a comprehensive overview of the small molecule this compound and its role as an antagonist of the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1). For researchers, scientists, and drug development professionals, this document outlines the core impact of this compound on insulin secretion pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling cascades.
Introduction to this compound and its Target: GPR40
This compound is a potent and selective antagonist of GPR40, a receptor predominantly expressed in pancreatic β-cells.[1][2][3] GPR40 is activated by medium and long-chain free fatty acids (FFAs), playing a crucial role in FFA-mediated potentiation of glucose-stimulated insulin secretion (GSIS).[4][5] While acute activation of GPR40 can enhance insulin release, chronic stimulation by elevated FFAs, a condition often seen in type 2 diabetes, is associated with β-cell dysfunction and lipotoxicity.[4][6] Antagonism of GPR40 by molecules like this compound presents a therapeutic strategy to mitigate the detrimental effects of chronic FFA overexposure on pancreatic β-cells.[4][7]
Mechanism of Action of this compound
This compound exerts its effects by competitively binding to GPR40, thereby blocking the downstream signaling cascade initiated by FFAs. The established mechanism involves the inhibition of Gαq/11 protein activation, which in turn prevents the activation of phospholipase C (PLC).[8] This blockade abrogates the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), key second messengers that lead to intracellular calcium mobilization from the endoplasmic reticulum and protein kinase C (PKC) activation, respectively.[5][9] The ultimate consequence of GPR40 antagonism by this compound is a reduction in the potentiation of insulin secretion that is normally induced by FFAs.[1][10]
Quantitative Impact of this compound on Insulin Secretion
Experimental data from both in vitro and in vivo studies have quantified the inhibitory effects of this compound on insulin secretion pathways.
In Vitro Efficacy
In cell-based assays, this compound has been shown to dose-dependently inhibit the effects of various free fatty acids on GPR40.
| Parameter | Agonist (FFA) | IC50 (μM) | Cell Line | Reference |
| GPR40-mediated Ca²⁺ Elevation | Linoleic Acid | 6.28 ± 1.14 | GPR40-CHO | [3] |
| GPR40-mediated Ca²⁺ Elevation | Oleic Acid | 5.96 ± 1.12 | GPR40-CHO | [3] |
| GPR40-mediated Ca²⁺ Elevation | Palmitoleic Acid | 7.07 ± 1.42 | GPR40-CHO | [3] |
| GPR40-mediated Ca²⁺ Elevation | Lauric Acid | 4.58 ± 1.14 | GPR40-CHO | [3] |
Table 1: In Vitro Inhibitory Concentrations of this compound
In Vivo Efficacy in Diabetic Animal Models
Studies in db/db mice, a model of type 2 diabetes, have demonstrated the significant impact of this compound on insulin homeostasis.
| Parameter | Vehicle | This compound (10 mg/kg) | % Change | p-value | Reference |
| Fasted Serum Insulin (ng/mL) | ~3.5 | ~2.0 | ↓ ~43% | < 0.05 | [11] |
| Glucose-Stimulated Insulin Secretion (AUC) | ~350 | ~200 | ↓ ~43% | < 0.05 | [10] |
| Proinsulin/Insulin Ratio | ~0.8 | ~0.4 | ↓ ~50% | < 0.05 | [4] |
Table 2: Effects of this compound on Insulin Parameters in db/db Mice (21-day treatment)
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to evaluate the effects of this compound.
In Vivo Study in db/db Mice
This protocol outlines the methodology for assessing the long-term effects of this compound in a diabetic mouse model.[4]
Animals: Male C57BL/KsJ-Lepdb (db/db) mice are used.[1]
Treatment:
-
At nine weeks of age, divide mice into two groups: vehicle control and this compound treatment.[1]
-
Administer this compound at a dose of 10 mg/kg body weight or vehicle (e.g., 5% DMSO in PBS) via tail vein injection once daily for 21 days.[1][4]
Oral Glucose Tolerance Test (OGTT) and Insulin Secretion:
-
After 21 days of treatment, fast the mice for 12 hours.[11]
-
Administer glucose orally (2 g/kg body weight).[10]
-
Collect blood samples from the tail vein at 0, 20, 40, 60, 90, and 120 minutes post-glucose administration.[10]
-
Measure blood glucose levels using a glucometer.
-
Separate serum and measure insulin concentrations using an ELISA kit.[11]
Data Analysis: Calculate the area under the curve (AUC) for both glucose and insulin to assess glucose tolerance and insulin secretion, respectively.[10]
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
This protocol describes how to measure the effect of this compound on FFA-potentiated insulin secretion in a pancreatic β-cell line.
Cell Culture:
-
Culture MIN6 cells in DMEM supplemented with 15% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed cells in 24-well plates and grow to 80-90% confluency.
GSIS Assay:
-
Wash cells twice with Krebs-Ringer Bicarbonate (KRB) buffer.
-
Pre-incubate cells for 1 hour at 37°C in KRB buffer containing 2.8 mM glucose.
-
Aspirate the pre-incubation buffer and add fresh KRB buffer with the following conditions for 1 hour at 37°C:
-
Basal: 2.8 mM glucose
-
Stimulated: 20 mM glucose
-
FFA-potentiated: 20 mM glucose + FFA (e.g., 100 µM palmitic acid)
-
Inhibition: 20 mM glucose + FFA + varying concentrations of this compound
-
-
Collect the supernatant and centrifuge to remove any detached cells.
-
Measure insulin concentration in the supernatant using an insulin ELISA kit.
-
Lyse the cells and measure total protein content for normalization of insulin secretion data.
Signaling Pathways Modulated by this compound
As an antagonist of GPR40, this compound directly modulates the signaling pathway initiated by free fatty acids in pancreatic β-cells. By inhibiting GPR40, this compound prevents the downstream cascade that ultimately leads to the potentiation of insulin release.
Conclusion
This compound is a valuable research tool for investigating the role of GPR40 in insulin secretion and β-cell function. As a potent antagonist, it effectively blocks FFA-mediated potentiation of GSIS by inhibiting the GPR40 signaling pathway. The provided data and protocols offer a solid foundation for further research into the therapeutic potential of GPR40 antagonism in the context of type 2 diabetes and other metabolic disorders characterized by dysregulated insulin secretion. The ability of this compound to reduce hyperinsulinemia and improve the proinsulin-to-insulin ratio in preclinical models suggests that targeting this pathway could be beneficial in preserving β-cell function and mitigating insulin resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Olive Oil Lipophenols Induce Insulin Secretion in 832/13 β-Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. This compound: A Small-Molecule Antagonist of GPR40 that Protects against Pancreatic β-Cells Dysfunction in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Chronic activation of GPR40 does not negatively impact upon BRIN-BD11 pancreatic β-cell physiology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unraveling the Antagonistic Binding of DC260126 to GPR40: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a significant therapeutic target for type 2 diabetes due to its role in mediating fatty acid-stimulated insulin secretion.[1][2] The small molecule DC260126 has been identified as a potent antagonist of GPR40, offering a valuable tool for probing the receptor's function and a potential lead structure for drug development.[2][3] This technical guide provides a comprehensive overview of the structural and functional aspects of the this compound-GPR40 interaction. While a definitive co-crystal or cryo-electron microscopy (cryo-EM) structure of the this compound-GPR40 complex is not publicly available, this document synthesizes the current understanding of its binding through functional data, outlines the signaling pathways modulated by this antagonism, and details the experimental protocols used for its characterization.
Introduction to GPR40 and the Role of this compound
GPR40 is primarily expressed in pancreatic β-cells and is activated by medium- and long-chain free fatty acids (FFAs).[1][2] This activation potentiates glucose-stimulated insulin secretion (GSIS), making GPR40 an attractive target for the development of novel anti-diabetic therapies.[1] Conversely, antagonists of GPR40, such as this compound, are crucial for elucidating the physiological and pathological roles of the receptor.[2][3] this compound has been shown to protect pancreatic β-cells from dysfunction and improve insulin sensitivity in animal models, suggesting a complex role for GPR40 signaling in metabolic diseases.[4][5][6]
Quantitative Analysis of this compound Antagonism
The antagonistic potency of this compound has been quantified through various in vitro assays, primarily by measuring its ability to inhibit FFA-induced intracellular calcium mobilization. The half-maximal inhibitory concentration (IC50) values demonstrate its effectiveness against a range of GPR40 agonists.
| Agonist (Fatty Acid) | IC50 of this compound (µM) | Cell Line | Reference |
| Linoleic Acid | 6.28 ± 1.14 | GPR40-CHO | [3] |
| Oleic Acid | 5.96 ± 1.12 | GPR40-CHO | [3] |
| Palmitoleic Acid | 7.07 ± 1.42 | GPR40-CHO | [3] |
| Lauric Acid | 4.58 ± 1.14 | GPR40-CHO | [3] |
| General | 6.58 | Not Specified | [4] |
Table 1: Inhibitory Potency of this compound on GPR40-mediated Calcium Elevation. This table summarizes the reported IC50 values of this compound against calcium influx stimulated by various fatty acid agonists in cells expressing GPR40.
GPR40 Signaling Pathway and Mechanism of this compound Inhibition
Activation of GPR40 by its agonist ligands initiates a signaling cascade predominantly through the Gαq/11 family of G proteins.[3][7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[7] This rise in intracellular calcium is a key signal for the potentiation of insulin secretion.[2]
This compound exerts its antagonistic effect by binding to GPR40 and preventing the conformational changes necessary for Gαq/11 activation upon agonist binding. This blockade inhibits the entire downstream signaling cascade, including GTP-loading of the Gα subunit, PLC activation, IP3 production, and subsequent calcium mobilization.[1][8] Furthermore, this compound has been shown to reduce agonist-stimulated phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), another downstream signaling event linked to GPR40 activation.[1][9]
Figure 1: GPR40 Signaling Pathway and this compound Inhibition. This diagram illustrates the Gαq/11-mediated signaling cascade initiated by FFA binding to GPR40, leading to insulin secretion. This compound acts as an antagonist, blocking the initial activation of the receptor.
Experimental Protocols
The characterization of this compound and its interaction with GPR40 relies on a suite of well-established cellular and biochemical assays. The following sections provide detailed methodologies for key experiments.
Calcium Mobilization Assay
This assay is fundamental for quantifying the agonist and antagonist activity at Gq-coupled receptors like GPR40.[10]
Principle: Changes in intracellular calcium concentration are measured using a calcium-sensitive fluorescent dye. Agonist activation of GPR40 leads to an increase in intracellular calcium, which is detected as an increase in fluorescence. Antagonists inhibit this fluorescence increase.
Methodology:
-
Cell Culture: CHO or HEK293 cells stably expressing human GPR40 are cultured in appropriate media. Cells are seeded into 384-well plates and incubated overnight.[11]
-
Dye Loading: The culture medium is replaced with an assay buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM). The plate is incubated to allow for dye loading into the cells.[11]
-
Compound Addition: Test compounds (agonists or antagonists like this compound) are added to the wells. For antagonist testing, cells are pre-incubated with the antagonist before the addition of a known GPR40 agonist.
-
Fluorescence Reading: The plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation). The change in fluorescence intensity over time is recorded, reflecting the change in intracellular calcium concentration.[12]
-
Data Analysis: The fluorescence signal is normalized, and dose-response curves are generated to calculate EC50 (for agonists) or IC50 (for antagonists) values.
Figure 2: Workflow for a Calcium Mobilization Assay. This diagram outlines the key steps involved in assessing the antagonistic activity of this compound on GPR40 using a fluorescence-based calcium flux assay.
GTPγS Binding Assay
This functional assay directly measures the activation of G proteins by a GPCR.[13]
Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, is used to quantify this activation. Antagonists prevent the agonist-induced increase in [³⁵S]GTPγS binding.[14]
Methodology:
-
Membrane Preparation: Membranes from cells overexpressing GPR40 are prepared by homogenization and centrifugation.[15]
-
Assay Setup: In a 96-well plate, cell membranes are incubated with assay buffer, GDP, the test compound (this compound), and a GPR40 agonist.[15]
-
Reaction Initiation: The binding reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The plate is incubated to allow for [³⁵S]GTPγS binding to the Gα subunits.
-
Termination and Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS, typically by rapid filtration through a filter plate.[13]
-
Detection: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is determined, and the data are analyzed to assess the effect of the antagonist on agonist-stimulated G protein activation.
Figure 3: Workflow for a [³⁵S]GTPγS Binding Assay. This diagram shows the procedure for measuring the inhibition of GPR40-mediated G protein activation by this compound.
ERK1/2 Phosphorylation Assay
This assay measures a downstream signaling event following GPR40 activation.[16]
Principle: Activation of GPR40 can lead to the phosphorylation and activation of ERK1/2. The level of phosphorylated ERK (p-ERK) can be quantified using methods such as Western blotting or homogeneous time-resolved fluorescence (HTRF) assays.[17][18]
Methodology (Western Blotting):
-
Cell Treatment: GPR40-expressing cells are treated with this compound followed by a GPR40 agonist for a specific time.
-
Cell Lysis: The cells are lysed to release cellular proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The same membrane can be stripped and re-probed with an antibody for total ERK1/2 as a loading control.[17]
-
Detection: The signal is detected using a chemiluminescent substrate.
-
Densitometry: The band intensities are quantified to determine the ratio of p-ERK to total ERK.
Figure 4: Workflow for an ERK1/2 Phosphorylation Western Blot Assay. This flowchart depicts the steps to measure the inhibitory effect of this compound on GPR40-mediated ERK1/2 phosphorylation.
Conclusion and Future Directions
This compound is a well-characterized antagonist of GPR40, effectively inhibiting agonist-induced Gαq/11 signaling and downstream events such as calcium mobilization and ERK1/2 phosphorylation. The quantitative data and functional assays detailed in this guide provide a solid foundation for its use as a pharmacological tool to study GPR40 biology.
The primary gap in our understanding remains the lack of high-resolution structural information of the this compound-GPR40 complex. Future efforts in co-crystallization or cryo-EM studies are imperative to elucidate the precise binding site and the molecular determinants of its antagonistic action. Such structural insights would not only deepen our fundamental understanding of GPR40 pharmacology but also pave the way for the rational design of next-generation GPR40 modulators with improved therapeutic profiles.
References
- 1. selleckchem.com [selleckchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. G protein-coupled receptor (GPR)40-dependent potentiation of insulin secretion in mouse islets is mediated by protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. This compound: A Small-Molecule Antagonist of GPR40 that Protects against Pancreatic β-Cells Dysfunction in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 11. Assay in Summary_ki [w.bindingdb.org]
- 12. researchgate.net [researchgate.net]
- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
pharmacokinetic and pharmacodynamic properties of DC260126
An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
DC260126 is a small molecule antagonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] GPR40 is predominantly expressed in pancreatic β-cells and is implicated in the regulation of insulin secretion stimulated by free fatty acids (FFAs).[5][6] This technical guide provides a comprehensive overview of the publicly available data on the pharmacodynamic and pharmacokinetic properties of this compound. While detailed pharmacokinetic parameters are not extensively documented in the public domain, this guide synthesizes the known pharmacodynamic effects and the experimental methodologies used to elucidate them.
Pharmacokinetic Properties
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Route of Administration | Reference |
| Bioavailability | Data not available | - | - | - |
| Half-life (t½) | Data not available | - | - | - |
| Peak Plasma Concentration (Cmax) | Data not available | - | - | - |
| Time to Peak Concentration (Tmax) | Data not available | - | - | - |
| Clearance (CL) | Data not available | - | - | - |
| Volume of Distribution (Vd) | Data not available | - | - | - |
Pharmacodynamic Properties
This compound exerts its biological effects primarily through the antagonism of GPR40. Its pharmacodynamic profile has been characterized in various in vitro and in vivo models.
Mechanism of Action
This compound is a potent and selective antagonist of GPR40.[2] It competitively inhibits the binding of fatty acid ligands to the receptor, thereby blocking downstream signaling pathways. This antagonistic activity has been demonstrated through the inhibition of FFA-induced intracellular calcium mobilization, a key event in GPR40 signaling.[2][3][7]
In Vitro Studies
-
Inhibition of Calcium Mobilization: this compound dose-dependently inhibits GPR40-mediated increases in intracellular calcium levels stimulated by various fatty acids, including linoleic acid, oleic acid, palmitoleic acid, and lauric acid.[2][3][7]
-
Modulation of Downstream Signaling: In GPR40-expressing CHO cells, this compound has been shown to reduce GTP-loading and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) that is stimulated by linoleic acid.[2]
-
Inhibition of Insulin Secretion: In MIN6 pancreatic β-cells, this compound suppresses palmitic acid-potentiated glucose-stimulated insulin secretion (GSIS).[2]
-
Gene Expression: It has also been observed to negatively regulate GPR40 mRNA expression induced by oleic acid in Min6 cells.[2]
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | Stimulant | Parameter | Value (IC50) | Reference |
| Calcium Mobilization | GPR40-CHO | Linoleic Acid | Inhibition of Ca2+ elevation | 6.28 µM | [2] |
| Calcium Mobilization | GPR40-CHO | Oleic Acid | Inhibition of Ca2+ elevation | 5.96 µM | [2] |
| Calcium Mobilization | GPR40-CHO | Palmitoleic Acid | Inhibition of Ca2+ elevation | 7.07 µM | [2] |
| Calcium Mobilization | GPR40-CHO | Lauric Acid | Inhibition of Ca2+ elevation | 4.58 µM | [2] |
In Vivo Studies
Preclinical studies in animal models of obesity and type 2 diabetes have been conducted to evaluate the therapeutic potential of this compound.
-
Effects on Insulin and Glucose Homeostasis: In obese Zucker rats, intraperitoneal administration of this compound (6 mg/kg for 8 weeks) significantly decreased serum insulin levels and improved insulin tolerance.[6] However, it did not significantly affect food intake, body weight, blood glucose, or glucose tolerance.[6] In db/db mice, a model of type 2 diabetes, daily tail vein injections of this compound (10 mg/kg for 21 days) also reduced blood insulin levels and improved insulin sensitivity, but did not alter blood glucose levels.[5][8]
-
Protection of Pancreatic β-cells: Long-term administration of this compound in db/db mice was shown to reduce the apoptotic rate of pancreatic β-cells.[5][8][9] This protective effect is thought to be mediated by reducing the overload and lipotoxicity on β-cells.[5]
-
Akt Phosphorylation: In the liver of obese Zucker rats, this compound treatment increased the phosphorylation levels of Akt, suggesting an improvement in insulin signaling.[6]
Table 3: Summary of In Vivo Effects of this compound
| Animal Model | Dosage and Duration | Key Findings | Reference |
| Obese Zucker Rats | 6 mg/kg/day (i.p.) for 8 weeks | Decreased serum insulin, improved insulin tolerance, increased hepatic Akt phosphorylation. No effect on glucose tolerance, body weight, or food intake. | [6] |
| db/db Mice | 10 mg/kg/day (i.v.) for 21 days | Reduced blood insulin, improved insulin sensitivity, inhibited glucose-stimulated insulin secretion, reduced pancreatic β-cell apoptosis. No significant change in blood glucose. | [5][8] |
Signaling Pathways and Experimental Workflows
Caption: GPR40 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for in vitro pharmacodynamic evaluation of this compound.
Detailed Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol is adapted from standard procedures for measuring Gq-coupled GPCR activation.
-
Cell Culture: GPR40-CHO cells are seeded into 96-well black-walled, clear-bottom plates and cultured to confluency.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is measured before the automated addition of this compound at various concentrations, followed by the addition of a fatty acid agonist (e.g., linoleic acid).
-
Data Acquisition: Fluorescence intensity is monitored over time. The change in fluorescence, indicative of intracellular calcium concentration, is recorded.
-
Data Analysis: The peak fluorescence response is measured and normalized to the response of the agonist alone. IC50 values are calculated by fitting the data to a four-parameter logistic equation.
ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment: GPR40-CHO or MIN6 cells are grown to near confluency in appropriate culture dishes. Cells are serum-starved for several hours before treatment with this compound for a specified pre-incubation period, followed by stimulation with a fatty acid agonist.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software, and the ratio of p-ERK1/2 to total ERK1/2 is calculated.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Cell Culture: MIN6 cells are seeded in 24-well plates and cultured until they reach an appropriate density.
-
Pre-incubation: Cells are washed and pre-incubated in a low-glucose Krebs-Ringer bicarbonate buffer (KRBB) for 1-2 hours to establish a basal state of insulin secretion.
-
Treatment and Stimulation: The pre-incubation buffer is replaced with KRBB containing low glucose (e.g., 2.8 mM) or high glucose (e.g., 16.7 mM), with or without this compound and a fatty acid potentiator (e.g., palmitic acid). Cells are incubated for 1-2 hours at 37°C.
-
Supernatant Collection: After incubation, the supernatant from each well is collected.
-
Insulin Measurement: The concentration of insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit specific for mouse insulin.
-
Data Analysis: Insulin secretion is normalized to the total protein content or cell number in each well. The results are expressed as fold-change over the basal (low glucose) condition.
TUNEL Assay for Pancreatic β-cell Apoptosis in Tissue Sections
This protocol is for detecting apoptosis in pancreatic tissue from in vivo studies.
-
Tissue Preparation: Pancreatic tissues from control and this compound-treated animals (e.g., db/db mice) are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Deparaffinization and Rehydration: Tissue sections are deparaffinized with xylene and rehydrated through a graded series of ethanol concentrations.
-
Permeabilization: Sections are treated with proteinase K to permeabilize the tissue.
-
TUNEL Staining: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is performed using a commercial kit according to the manufacturer's instructions. This involves incubating the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP, which labels the 3'-hydroxyl ends of fragmented DNA.
-
Immunofluorescence Co-staining (Optional): To identify apoptotic β-cells specifically, sections can be co-stained with an anti-insulin antibody. A fluorescently labeled secondary antibody is used to visualize the insulin-positive cells.
-
Microscopy and Image Analysis: The stained sections are visualized using a fluorescence microscope. The number of TUNEL-positive nuclei within the insulin-positive islets is counted.
-
Data Analysis: The apoptotic index is calculated as the percentage of TUNEL-positive β-cells relative to the total number of β-cells within the islets.
Conclusion
This compound is a valuable research tool for investigating the role of GPR40 in metabolic diseases. Its well-characterized pharmacodynamic profile as a GPR40 antagonist demonstrates clear effects on intracellular signaling, insulin secretion, and β-cell survival in preclinical models. While a comprehensive public record of its pharmacokinetic properties is currently lacking, the available data strongly support its utility in elucidating the physiological and pathophysiological functions of GPR40. Further studies are warranted to fully characterize its pharmacokinetic profile and to further explore its therapeutic potential.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. DC 260126 | Free Fatty Acid Receptor Antagonists: R&D Systems [rndsystems.com]
- 5. This compound: A Small-Molecule Antagonist of GPR40 that Protects against Pancreatic β-Cells Dysfunction in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a small-molecule antagonist of GPR40, improves insulin tolerance but not glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
An In-depth Technical Guide on the Early-Stage Research of DC260126 for Type 2 Diabetes
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the preclinical research on DC260126, a small-molecule antagonist of the G protein-coupled receptor 40 (GPR40), in the context of type 2 diabetes. The document details its mechanism of action, findings from key animal studies, and the experimental protocols used.
Introduction: The Role of GPR40 in Type 2 Diabetes
Type 2 diabetes is a metabolic disorder characterized by hyperglycemia resulting from insulin resistance and progressive pancreatic β-cell dysfunction. Free fatty acids (FFAs) play a dual role in this process. Acutely, they can potentiate glucose-stimulated insulin secretion (GSIS), but chronic exposure leads to β-cell exhaustion, dysfunction (lipotoxicity), and apoptosis.[1][2][3]
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is highly expressed in pancreatic β-cells and is a key mediator of the effects of medium and long-chain FFAs on insulin secretion.[1][2] Activation of GPR40 by FFAs stimulates a signaling cascade that enhances insulin release.[2][3] This has made GPR40 a target for therapeutic intervention. While GPR40 agonists have been explored to enhance insulin secretion, there is a compelling rationale for investigating GPR40 antagonists. The hypothesis is that inhibiting GPR40 could protect β-cells from the chronic overstimulation and lipotoxicity induced by elevated FFA levels in type 2 diabetes, thereby preserving β-cell function and mass.[1][4]
This compound is a small-molecule antagonist of GPR40 developed to investigate this therapeutic hypothesis.[1][5] This guide summarizes the foundational preclinical evidence.
Mechanism of Action of this compound
This compound functions as a direct antagonist to GPR40. In vitro studies have demonstrated its ability to inhibit the downstream signaling pathways activated by fatty acids.
GPR40 Signaling Pathway and Inhibition by this compound
GPR40 is a Gq protein-coupled receptor.[2] Upon binding of FFAs, the Gαq subunit activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and the subsequent increase in intracellular Ca2+ is a primary driver for insulin granule exocytosis. This compound competitively binds to GPR40, preventing FFA-mediated activation and subsequent intracellular Ca2+ elevation.[5][6] Studies also show that this compound can reduce linoleic acid-stimulated ERK1/2 phosphorylation.[5][6]
In Vitro Inhibitory Activity
This compound dose-dependently inhibits GPR40-mediated Ca2+ elevations stimulated by various free fatty acids in GPR40-overexpressing CHO cells.[5][6]
| Fatty Acid Stimulant | IC50 of this compound (μM) |
| Linoleic Acid | 6.28[5][6] |
| Oleic Acid | 5.96[5][6] |
| Palmitoleic Acid | 7.07[5][6] |
| Lauric Acid | 4.58[5][6] |
Preclinical In Vivo Efficacy Studies
The effects of this compound have been evaluated in established rodent models of obesity, insulin resistance, and type 2 diabetes.
Study in Obese Diabetic db/db Mice
A key study investigated the effects of this compound on β-cell dysfunction in the db/db mouse, a widely used model for obesity-related type 2 diabetes.[1][4]
-
Animal Model: Nine-week-old male db/db mice, which exhibit hyperglycemia and insulin resistance, were used.[1] Age-matched lean littermates served as controls.
-
Drug Administration: Mice were treated for 21 days with this compound at a dose of 10 mg/kg or vehicle. To minimize effects on intestinal GPR40 and GLP-1 release, the drug was administered via tail vein injection.[1]
-
Pharmacodynamic Assessments:
-
Oral Glucose Tolerance Test (OGTT): After 21 days of treatment, mice were fasted and administered 2 g/kg glucose via oral gavage. Blood glucose and insulin levels were measured at multiple time points (0, 20, 40, 60, 120 min).[1][7]
-
Insulin Tolerance Test (ITT): Mice were injected intraperitoneally with 0.75 U/kg human insulin, and blood glucose was monitored.[4]
-
Serum Analysis: At the end of the study, fasting serum levels of insulin, proinsulin, triglyceride (TG), and total cholesterol (TC) were measured by ELISA and respective kits.[1]
-
Immunohistochemistry: Pancreatic islets were stained to assess β-cell mass, insulin expression, and apoptosis (using TUNEL staining).[1]
-
Treatment with this compound for 21 days resulted in significant improvements in markers of β-cell function and insulin sensitivity, although it did not lower blood glucose.[1][4]
| Parameter | Vehicle-Treated db/db | This compound-Treated db/db | % Change vs Vehicle | p-value |
| Fasting Plasma Glucose (mmol/L) | ~25 | ~24 | No significant change | >0.05[1] |
| Fasting Serum Insulin (ng/mL) | ~4.2 | ~2.8 | ↓ 33.3% | <0.05[1] |
| Proinsulin/Insulin Ratio | ~0.8 | ~0.4 | ↓ 50.0% | <0.05[1][4] |
| HOMA-IR Index | ~26 | ~16 | ↓ 38.5% | <0.05[4] |
| Test | Parameter | Vehicle-Treated db/db | This compound-Treated db/db | Finding |
| OGTT | Glucose AUC | No significant difference | No significant difference | Did not improve glucose tolerance.[1][7] |
| Insulin AUC (Phase 2) | Significantly higher than lean | Significantly lower than vehicle | Suppressed GSIS.[1][7] | |
| ITT | Glucose Levels | Higher (less sensitive) | Lower (more sensitive) | Improved insulin sensitivity.[1][7] |
| Parameter | Vehicle-Treated db/db | This compound-Treated db/db | Finding |
| β-cell Mass | Increased (compensatory) | Reduced vs. vehicle | Reduced compensatory β-cell expansion.[1] |
| β-cell Apoptosis | Significantly increased | Reduced vs. vehicle | Protected β-cells from apoptosis.[1][4] |
Study in Obese Zucker Rats
To further explore the effects on insulin resistance, this compound was tested in obese Zucker rats, a model of hyperinsulinemia and insulin resistance without the severe hyperglycemia seen in db/db mice.[8][9]
-
Animal Model: Female obese Zucker rats were used.[8]
-
Drug Administration: Rats were treated for 8 weeks with this compound at a dose of 6 mg/kg or vehicle, administered via intraperitoneal injection once daily.[8]
-
Endpoints: Food intake and body weight were monitored. At the end of the study, fasting blood was collected to measure glucose, insulin, and lipids. Glucose tolerance (OGTT) and insulin tolerance (ITT) were assessed. Liver samples were collected for Western blot analysis of Akt phosphorylation.[8]
The study in Zucker rats corroborated the findings from the db/db mice, showing an improvement in insulin sensitivity without affecting glucose tolerance or body weight.[8]
| Parameter | Vehicle-Treated | This compound-Treated | Finding |
| Body Weight | No significant difference | No significant difference | No effect on body weight.[8] |
| Food Intake | No significant difference | No significant difference | No effect on food intake.[8] |
| Blood Glucose | No significant difference | No significant difference | No effect on glycemia.[8] |
| Serum Insulin | Higher | Significantly Lower | Reduced hyperinsulinemia.[8] |
| Glucose Tolerance (OGTT) | No significant difference | No significant difference | Did not improve glucose tolerance.[8] |
| Insulin Tolerance (ITT) | Impaired | Significantly Improved | Improved insulin sensitivity.[8] |
| Liver Akt Phosphorylation | Lower | Increased | Increased insulin signaling in the liver.[8] |
Discussion: A β-Cell Protective Mechanism
The collective preclinical data suggests that GPR40 antagonism by this compound does not directly lower blood glucose. Instead, its primary benefit appears to be the protection of pancreatic β-cells by alleviating the stress caused by chronic hyperinsulinemia and lipotoxicity.[1][4] In a state of insulin resistance, β-cells compensate by increasing their mass and insulin output. This chronic overwork leads to ER stress, an increased proinsulin-to-insulin conversion ratio, and ultimately, apoptosis and β-cell failure.[1]
By blocking one of the pathways (GPR40) that stimulates insulin secretion, this compound effectively "rests" the β-cells. This reduces the drive for insulin hypersecretion, lowers the proinsulin/insulin ratio, and decreases apoptosis.[1][4] The improvement in insulin sensitivity observed in peripheral tissues like the liver is likely an indirect consequence of reduced hyperinsulinemia, as chronically high insulin levels are known to downregulate insulin receptor signaling.[1][8]
Conclusion
Early-stage research on the GPR40 antagonist this compound reveals a novel therapeutic strategy for type 2 diabetes focused on preserving β-cell function rather than directly managing glycemia. In preclinical models of obesity and insulin resistance, this compound consistently reduced hyperinsulinemia, improved insulin sensitivity, and protected pancreatic β-cells from apoptosis and compensatory overload.[1][4][8] While it did not lower blood glucose levels, its ability to mitigate β-cell exhaustion suggests a potential role in slowing the progression of type 2 diabetes. These findings provide a strong rationale for further investigation into GPR40 antagonism as a disease-modifying approach for β-cell preservation.
References
- 1. This compound: A Small-Molecule Antagonist of GPR40 that Protects against Pancreatic β-Cells Dysfunction in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a small-molecule antagonist of GPR40, improves insulin tolerance but not glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
The Selectivity Profile of DC260126 for FFAR1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DC260126 is recognized as a potent antagonist of the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). This receptor is a key therapeutic target for type 2 diabetes due to its role in glucose-stimulated insulin secretion. This technical guide provides a comprehensive overview of the selectivity profile of this compound for FFAR1, presenting available quantitative data, detailed experimental methodologies for key functional assays, and visual representations of the associated signaling pathways and experimental workflows. While quantitative data on the selectivity of this compound against other free fatty acid receptors such as FFAR2, FFAR3, and GPR120 is not extensively available in the public domain, this guide outlines the standard procedures for performing such a selectivity assessment.
Introduction to this compound and FFAR1
Free Fatty Acid Receptor 1 (FFAR1) is a G protein-coupled receptor (GPCR) that is predominantly expressed in pancreatic β-cells.[1][2] It is activated by medium to long-chain free fatty acids (FFAs), leading to an enhancement of glucose-stimulated insulin secretion (GSIS).[1][3][4] This glucose-dependent activity makes FFAR1 an attractive drug target for the treatment of type 2 diabetes, as it poses a lower risk of hypoglycemia compared to other insulin secretagogues. This compound has been identified as a small molecule antagonist of FFAR1.[5][6][7][8][9][10] Understanding its selectivity profile is crucial for evaluating its potential as a therapeutic agent and as a chemical probe to further elucidate the physiological functions of FFAR1.
Quantitative Antagonist Activity of this compound at FFAR1
This compound has been shown to dose-dependently inhibit the intracellular signaling cascades initiated by the activation of FFAR1 by various fatty acid agonists. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in functional assays.
| Agonist | Assay Type | Cell Line | IC50 (µM) | Reference |
| Linoleic Acid | Calcium Mobilization | GPR40-CHO | 6.28 | [5][6][8][10] |
| Oleic Acid | Calcium Mobilization | GPR40-CHO | 5.96 | [5][6][8][10] |
| Palmitoleic Acid | Calcium Mobilization | GPR40-CHO | 7.07 | [5][6][8][10] |
| Lauric Acid | Calcium Mobilization | GPR40-CHO | 4.58 | [5][6][8][10] |
GPR40-CHO: Chinese Hamster Ovary cells stably expressing GPR40 (FFAR1).
FFAR1 Signaling Pathway
Upon activation by an agonist, FFAR1 primarily couples to the Gq alpha subunit of the heterotrimeric G protein.[3][11] This initiates a downstream signaling cascade that results in increased intracellular calcium concentrations and the activation of other signaling molecules, ultimately leading to the potentiation of insulin secretion. Some synthetic agonists have also been shown to induce Gs-mediated signaling.
References
- 1. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, a small-molecule antagonist of GPR40, improves insulin tolerance but not glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel class of antagonists for the FFAs receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Administration of DC260126 to db/db Mice Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of DC260126, a GPR40 antagonist, to db/db mouse models of type 2 diabetes. The protocols outlined below are based on established research to ensure reproducibility and accuracy in assessing the therapeutic potential of this compound.
Introduction
This compound is a small molecule antagonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1] GPR40 is involved in mediating the effects of free fatty acids (FFAs) on insulin secretion.[2][3][4] In the context of type 2 diabetes, chronic activation of GPR40 by elevated FFAs can lead to pancreatic β-cell dysfunction and apoptosis.[2] this compound has been shown to protect against this dysfunction by reducing the overload on β-cells, thereby improving insulin sensitivity.[2][3][4][5] This document details the necessary protocols for administering this compound to db/db mice, a widely used model for type 2 diabetes characterized by obesity, hyperglycemia, and insulin resistance.[6][7]
Mechanism of Action
This compound acts as a competitive antagonist at the GPR40 receptor. By blocking the binding of FFAs, it inhibits the downstream signaling pathways that lead to excessive insulin secretion and subsequent β-cell stress. This action helps in preserving β-cell function and mass, and in mitigating hyperinsulinemia-induced insulin resistance.[2] Studies have shown that treatment with this compound in db/db mice leads to reduced fasting serum insulin, improved insulin sensitivity, and a decrease in pancreatic β-cell apoptosis.[2][3]
Signaling Pathway of GPR40 and its Antagonism by this compound
Caption: GPR40 signaling cascade and the inhibitory action of this compound.
Experimental Protocols
Animal Models
-
Species: Male C57BL/KsJ-Lepdb (db/db) mice and their lean littermates (db/+).[1][2][3]
-
Source: The Jackson Laboratory (Bar Harbor, Maine, USA) is a common source for these animals.[2][3]
-
Housing: Animals should be maintained in a 12-hour light-dark cycle at a controlled temperature (23°C) with ad libitum access to standard chow and water.[1][2][3]
Drug Preparation and Administration
This study aims to determine the optimal dose of this compound.
-
Grouping: Divide mice into four groups (n=6/group):
-
Procedure: Administer the respective treatments via tail vein injection once daily for 5 consecutive days.[1][2][3]
-
Endpoint: On day 5, after a 6-hour fast, collect blood samples from the orbital venous plexus for serum insulin measurement.[1][2][3]
This study evaluates the chronic effects of this compound on metabolic parameters.
-
Grouping: Divide mice into two groups (n=8/group):
-
Procedure: Administer the respective treatments via tail vein injection once daily for 21 to 24 days.[1][2][3] Monitor body weight and food intake throughout the study.[2]
-
Endpoint Analysis: At the end of the treatment period, perform various metabolic tests as described below.
Experimental Workflow for Long-Term Efficacy Study
Caption: Workflow for the long-term administration of this compound to db/db mice.
Key Experiments and Methodologies
Oral Glucose Tolerance Test (OGTT)
-
Fasting: Fast mice for 12 hours overnight.
-
Baseline: Collect a baseline blood sample (t=0) from the tail vein.
-
Glucose Administration: Administer glucose (2 g/kg body weight) orally via gavage.
-
Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Analysis: Measure blood glucose levels at each time point.
Insulin Tolerance Test (ITT)
-
Fasting: Fast mice for 4-6 hours.
-
Baseline: Collect a baseline blood sample (t=0) from the tail vein.
-
Insulin Administration: Administer human insulin (0.75-1.0 IU/kg body weight) via intraperitoneal injection.
-
Blood Sampling: Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.
-
Analysis: Measure blood glucose levels at each time point.
Serum Biochemical Analysis
-
Sample Collection: After a 6-hour fast, collect blood via orbital or cardiac puncture.
-
Serum Separation: Centrifuge the blood to separate the serum.
-
Analytes: Measure the following using appropriate ELISA kits:
-
Fasting Serum Insulin (FSI)
-
Fasting Plasma Glucose (FPG)
-
Proinsulin
-
-
Calculation: Calculate the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) index: HOMA-IR = [Fasting Insulin (μU/L) × Fasting Glucose (nmol/L)] / 22.5.[2]
Immunohistochemistry for Pancreatic β-cells
-
Tissue Preparation: Euthanize mice and perfuse with PBS followed by 4% paraformaldehyde. Dissect the pancreas and fix it in 4% paraformaldehyde overnight. Embed the tissue in paraffin.
-
Sectioning: Cut 5 µm sections of the pancreas.
-
Staining:
-
Perform immunohistochemical staining for insulin to identify β-cells.
-
Perform TUNEL staining to detect apoptotic cells.
-
-
Analysis: Quantify β-cell mass and the rate of β-cell apoptosis using image analysis software.
Data Presentation
Short-Term Dose-Dependent Effects of this compound on Fasting Serum Insulin
| Treatment Group | Dose (mg/kg) | Fasting Serum Insulin (ng/mL) |
| Vehicle | - | Insert Value ± SEM |
| This compound | 3 | Insert Value ± SEM |
| This compound | 10 | Insert Value ± SEM |
| This compound | 30 | Insert Value ± SEM |
| Note: Data should be presented as mean ± SEM. *p<0.05 compared to the vehicle-treated group.[2][3] |
Long-Term Effects of this compound (10 mg/kg) on Metabolic Parameters in db/db Mice
| Parameter | Lean Control (Vehicle) | db/db (Vehicle) | db/db (this compound) |
| Body Weight (g) | Insert Value ± SEM | Insert Value ± SEM | Insert Value ± SEM |
| Food Intake ( g/day ) | Insert Value ± SEM | Insert Value ± SEM | Insert Value ± SEM |
| Fasting Plasma Glucose (mmol/L) | Insert Value ± SEM | Insert Value ± SEM | Insert Value ± SEM |
| Fasting Serum Insulin (ng/mL) | Insert Value ± SEM | Insert Value ± SEM | Insert Value ± SEM# |
| HOMA-IR | Insert Value ± SEM | Insert Value ± SEM** | Insert Value ± SEM# |
| Proinsulin/Insulin Ratio | Insert Value ± SEM | Insert Value ± SEM | Insert Value ± SEM# |
| β-cell Apoptosis (%) | Insert Value ± SEM | Insert Value ± SEM | Insert Value ± SEM# |
| Note: Data should be presented as mean ± SEM. **p<0.01, ***p<0.001 compared to the lean control group. #p<0.05 compared to the db/db vehicle-treated group.[2][3] |
Conclusion
The administration of this compound via tail vein injection at a dose of 10 mg/kg for three weeks has been demonstrated to be effective in improving insulin sensitivity and protecting pancreatic β-cells in db/db mice.[2][3] While it may not directly lower blood glucose levels, its mechanism of action addresses the underlying pathophysiology of β-cell exhaustion in type 2 diabetes.[2][4] Researchers utilizing this compound should adhere to the detailed protocols outlined above to ensure the generation of robust and reliable data. Careful monitoring of animal welfare and precise execution of experimental procedures are paramount for successful outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A Small-Molecule Antagonist of GPR40 that Protects against Pancreatic β-Cells Dysfunction in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Small-Molecule Antagonist of GPR40 that Protects against Pancreatic β-Cells Dysfunction in db/db Mice | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. axonmedchem.com [axonmedchem.com]
- 6. db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The db/db mouse, a model for diabetic dyslipidemia: molecular characterization and effects of Western diet feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DC260126 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC260126 is a small-molecule antagonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is highly expressed in pancreatic β-cells and plays a role in mediating the effects of free fatty acids (FFAs) on insulin secretion.[4][5][6][7] While acute FFA exposure can enhance glucose-stimulated insulin secretion (GSIS), chronic exposure is associated with β-cell dysfunction and lipotoxicity.[4] The role of GPR40 in the context of type 2 diabetes is complex and subject to ongoing research.[4] this compound serves as a valuable tool to investigate the therapeutic potential of GPR40 inhibition.
These application notes provide a comprehensive overview of the dosage and administration of this compound for in vivo metabolic studies, summarizing key findings and detailing relevant experimental protocols.
Mechanism of Action
This compound functions as a potent antagonist of GPR40.[1][3] It dose-dependently inhibits GPR40-mediated intracellular calcium elevation stimulated by various fatty acids, including linoleic acid, oleic acid, palmitoleic acid, and lauric acid.[1][2][8] The antagonism of GPR40 by this compound has been shown to reduce GTP-loading and ERK1/2 phosphorylation in GPR40-expressing cells.[2][3][8] In pancreatic β-cells, this inhibitory action suppresses the potentiation of glucose-stimulated insulin secretion by fatty acids.[2][3][8]
GPR40 Signaling Pathway and this compound Inhibition
Caption: GPR40 signaling cascade and the inhibitory action of this compound.
Data Presentation: Dosage and Administration
In Vivo Studies in Rodent Models
| Animal Model | Age | Compound | Dosage | Administration Route | Vehicle | Duration | Key Findings | Reference |
| db/db Mice (Male) | 9 weeks | This compound | 3, 10, 30 mg/kg | Tail Vein Injection (once daily) | 5% DMSO in PBS | 5 days | Dose-dependent decrease in fasting serum insulin. | [9] |
| db/db Mice (Male) | 6 weeks | This compound | 10 mg/kg | Tail Vein Injection (once daily) | 5% DMSO in PBS | 3 weeks (21 days) | Reduced blood insulin, improved insulin sensitivity, inhibited GSIS, reduced proinsulin/insulin ratio, and decreased β-cell apoptosis. No significant change in blood glucose. | [4][9] |
| Zucker Rats (Female, Obese fa/fa) | 8 weeks | This compound | 6 mg/kg | Intraperitoneal Injection (once daily) | Propylene glycol | 8 weeks | Decreased serum insulin levels, improved insulin tolerance, and increased Akt phosphorylation in the liver. No significant effect on food intake, body weight, blood glucose, or lipids. | [1][10] |
Experimental Protocols
Experimental Workflow for In Vivo Metabolic Studies
References
- 1. whitelabs.org [whitelabs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: A Small-Molecule Antagonist of GPR40 that Protects against Pancreatic β-Cells Dysfunction in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 6. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. A novel class of antagonists for the FFAs receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunohistochemical staining of insulin and glucagon in islets of formalin-fixed human pancreas [protocols.io]
- 10. protocols.io [protocols.io]
Application Notes and Protocols: DC260126 in Glucose-Stimulated Insulin Secretion (GSIS) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC260126 is a small molecule antagonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and plays a role in mediating the effects of free fatty acids (FFAs) on insulin secretion.[3][4] While GPR40 agonists have been explored for their potential to enhance glucose-stimulated insulin secretion (GSIS) in the treatment of type 2 diabetes, the role of GPR40 antagonists like this compound is also a subject of investigation.[4][5] Studies suggest that inhibiting GPR40 may protect pancreatic β-cells from dysfunction caused by chronic exposure to high levels of FFAs, a condition known as lipotoxicity.[3][6]
These application notes provide a comprehensive overview of the use of this compound in GSIS assays, including its mechanism of action, protocols for in vitro and in vivo studies, and a summary of reported quantitative data.
Mechanism of Action
This compound functions by blocking the GPR40 receptor, thereby inhibiting the downstream signaling pathways activated by FFAs. In pancreatic β-cells, FFAs binding to GPR40 typically lead to an increase in intracellular calcium ([Ca2+]i) and potentiation of glucose-stimulated insulin secretion.[4] this compound competitively inhibits this process. It has been shown to dose-dependently inhibit GPR40-mediated Ca2+ elevations stimulated by various fatty acids.[1][2] By antagonizing GPR40, this compound can reduce hyperinsulinemia and improve insulin sensitivity in animal models of type 2 diabetes.[3][6][7]
Figure 1: Signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value (IC50) | Cell Line | Stimulant |
| GPR40-mediated Ca2+ Elevation | 6.28 µM | GPR40-CHO | Linoleic acid |
| 5.96 µM | GPR40-CHO | Oleic acid | |
| 7.07 µM | GPR40-CHO | Palmitoleic acid | |
| 4.58 µM | GPR40-CHO | Lauric acid | |
| Data sourced from MedchemExpress and Selleck Chemicals.[1][2] |
| In Vivo Study Parameter | Animal Model | Treatment Dose | Duration | Effect |
| Fasting Serum Insulin | db/db mice | 10 mg/kg/day | 3 weeks | Significantly decreased |
| Glucose Stimulated Insulin Secretion | db/db mice | 10 mg/kg/day | 3 weeks | Significantly inhibited |
| Insulin Sensitivity | db/db mice | 10 mg/kg/day | 3 weeks | Improved |
| Pancreatic β-cell Apoptosis | db/db mice | 10 mg/kg/day | 3 weeks | Reduced |
| Serum Insulin Levels | Obese Zucker rats | 6 mg/kg/day | 8 weeks | Significantly decreased |
| Insulin Tolerance | Obese Zucker rats | 6 mg/kg/day | 8 weeks | Improved |
| Data sourced from multiple studies.[3][6][7] |
Experimental Protocols
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay with Pancreatic Islets
This protocol is designed to assess the inhibitory effect of this compound on glucose- and FFA-potentiated insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (e.g., from mouse, rat, or human)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing:
-
Low glucose (2.8 mM)
-
High glucose (16.7 mM)
-
-
This compound stock solution (dissolved in DMSO)
-
Fatty acid stock solution (e.g., palmitic acid complexed to BSA)
-
Insulin ELISA kit
-
Multi-well cell culture plates (e.g., 24-well)
Procedure:
-
Islet Preparation: After isolation, culture islets overnight to allow for recovery.
-
Pre-incubation: Hand-pick islets of similar size and place batches of 5-10 islets into each well of a 24-well plate. Pre-incubate the islets in 1 mL of KRB buffer with low glucose (2.8 mM) for 1 hour at 37°C in a 5% CO2 incubator.
-
Treatment Incubation: Carefully remove the pre-incubation buffer and replace it with the following treatment solutions:
-
Basal Group: KRB with low glucose (2.8 mM) + vehicle (DMSO).
-
Stimulated Group: KRB with high glucose (16.7 mM) + vehicle (DMSO).
-
FFA Potentiation Group: KRB with high glucose (16.7 mM) + fatty acid + vehicle (DMSO).
-
This compound Treatment Group(s): KRB with high glucose (16.7 mM) + fatty acid + varying concentrations of this compound.
-
-
Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
Sample Collection: At the end of the incubation, carefully collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion data to the number of islets per well or to the total insulin content of the islets (optional).
Figure 2: In vitro GSIS experimental workflow.
In Vivo Glucose-Stimulated Insulin Secretion Assay in Mice
This protocol describes an in vivo experiment to evaluate the effect of this compound on GSIS in a mouse model of type 2 diabetes, such as the db/db mouse.
Animals and Treatment:
-
Male db/db mice (e.g., 6-9 weeks old).
-
This compound solution for injection (e.g., dissolved in 5% DMSO in PBS).
-
Vehicle control (5% DMSO in PBS).
-
Glucose solution for oral gavage (e.g., 2 g/kg body weight).
Procedure:
-
Acclimatization and Grouping: Acclimatize the animals and divide them into a vehicle control group and a this compound treatment group (n=8-10 per group).
-
Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle daily via a suitable route (e.g., tail vein injection or intraperitoneal injection) for a specified period (e.g., 3 weeks).[3][6]
-
Fasting: At the end of the treatment period, fast the mice for 6 hours.
-
Oral Glucose Tolerance Test (OGTT) with Insulin Measurement:
-
Take a baseline blood sample (t=0) from the tail vein.
-
Administer glucose orally (2 g/kg).
-
Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).
-
-
Sample Processing: Separate the serum or plasma from the blood samples.
-
Insulin Measurement: Measure the insulin levels in the serum/plasma samples using an insulin ELISA kit.
-
Data Analysis: Plot the insulin concentration over time and calculate the area under the curve (AUC) for insulin to quantify the total glucose-stimulated insulin secretion.
Figure 3: In vivo GSIS experimental workflow.
Conclusion
This compound serves as a valuable research tool for investigating the role of GPR40 in pancreatic β-cell function and the pathophysiology of type 2 diabetes. The provided protocols offer a framework for assessing its inhibitory effects on glucose-stimulated insulin secretion in both in vitro and in vivo settings. By antagonizing GPR40, this compound has been shown to reduce hyperinsulinemia and improve insulin sensitivity, suggesting that GPR40 inhibition may be a therapeutic strategy to protect β-cells from lipotoxicity-induced dysfunction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound: A Small-Molecule Antagonist of GPR40 that Protects against Pancreatic β-Cells Dysfunction in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a small-molecule antagonist of GPR40, improves insulin tolerance but not glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GPR40 Signaling in MIN6 Cells using DC260126
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the G protein-coupled receptor 40 (GPR40) antagonist, DC260126, to investigate GPR40 signaling pathways in the MIN6 pancreatic beta-cell line. This document includes detailed experimental protocols, data presentation tables, and visualizations of the relevant biological and experimental workflows.
Introduction to GPR40 and this compound
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a receptor for medium and long-chain free fatty acids (FFAs).[1][2][3] It is highly expressed in pancreatic β-cells, including the MIN6 cell line.[1][2][4] The activation of GPR40 by FFAs plays a role in potentiating glucose-stimulated insulin secretion (GSIS).[3][5] The primary signaling cascade initiated by GPR40 activation involves the Gαq/11 protein, which activates phospholipase C (PLC).[1] PLC then catalyzes the formation of inositol 1,4,5-triphosphate (IP3), leading to the release of calcium (Ca2+) from the endoplasmic reticulum.[1][6] This rise in intracellular calcium is a key factor in the potentiation of insulin secretion.[1][6]
This compound is a potent and selective antagonist of GPR40.[7][8] It effectively inhibits GPR40-mediated signaling events, including intracellular calcium elevation, GTP-loading, and ERK1/2 phosphorylation.[7][8][9] In MIN6 cells, this compound has been shown to suppress FFA-potentiated GSIS and protect against cellular stress induced by fatty acids.[8][10] These characteristics make this compound a valuable tool for elucidating the role of GPR40 in pancreatic beta-cell function and dysfunction.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound on GPR40-mediated signaling.
Table 1: Inhibitory Concentration (IC50) of this compound on Fatty Acid-Stimulated Calcium Elevation
| Fatty Acid Stimulant | IC50 (μM) | Cell Line | Reference |
| Linoleic Acid | 6.28 | GPR40-CHO | [7][8] |
| Oleic Acid | 5.96 | GPR40-CHO | [7][8] |
| Palmitoleic Acid | 7.07 | GPR40-CHO | [7][8] |
| Lauric Acid | 4.58 | GPR40-CHO | [7][8] |
Note: Data is derived from studies in Chinese Hamster Ovary (CHO) cells stably expressing GPR40, a common system for initial compound characterization.
GPR40 Signaling Pathway
The following diagram illustrates the canonical GPR40 signaling pathway in pancreatic beta-cells and the point of inhibition by this compound.
Experimental Protocols
MIN6 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing MIN6 cells to ensure their suitability for GPR40 signaling assays.
Materials:
-
MIN6 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose (e.g., 4.5 g/L)[11]
-
Fetal Bovine Serum (FBS), heat-inactivated[12]
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)[12]
-
L-glutamine[13]
-
0.25% Trypsin-EDTA solution[14]
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Tissue culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10-15% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.[12][14]
-
Cell Thawing: Thaw cryopreserved MIN6 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge at low speed (e.g., 150 x g) for 5 minutes. Resuspend the cell pellet in fresh medium and plate in a T75 flask.[13][15]
-
Cell Maintenance: Culture cells at 37°C in a humidified 5% CO2 incubator. Change the medium every 2-3 days.[13]
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with complete growth medium, collect the cells, and centrifuge. Resuspend the pellet and re-plate at a suitable split ratio (e.g., 1:3 to 1:6).[13][15]
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is designed to measure insulin secretion from MIN6 cells in response to glucose and to assess the inhibitory effect of this compound on FFA-potentiated secretion.
Experimental Workflow Diagram:
Materials:
-
MIN6 cells cultured in 24- or 48-well plates
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer or similar (e.g., Krebs-Ringer Buffer, KRB)[11][16]
-
Glucose solutions (for low and high glucose conditions, e.g., 2.8 mM and 16.7 mM)[16]
-
Free fatty acid (e.g., palmitic acid, linoleic acid) complexed to BSA
-
This compound stock solution (in DMSO)[7]
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Insulin ELISA kit
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein or DNA quantification assay kit
Protocol:
-
Cell Plating: Seed MIN6 cells in 24- or 48-well plates and grow to ~80% confluency.[11]
-
Pre-incubation: Gently wash the cells twice with a glucose-free KRBH buffer. Then, pre-incubate the cells in KRBH buffer containing low glucose (e.g., 2.8 mM) and 0.1% BSA for 1-2 hours at 37°C to bring insulin secretion to a basal level.[11][16]
-
Treatment: Aspirate the pre-incubation buffer. Add fresh KRBH buffer containing the treatment conditions. Example treatment groups:
-
Basal (Low Glucose)
-
Stimulated (High Glucose)
-
High Glucose + FFA (agonist control)
-
High Glucose + FFA + this compound (at various concentrations)
-
High Glucose + this compound (to test for non-GPR40 effects)
-
-
Incubation: Incubate the plates for 1 hour at 37°C.[11]
-
Sample Collection: Carefully collect the supernatant from each well. Centrifuge to remove any detached cells and store at -20°C or below until the insulin assay.
-
Cell Lysis: Wash the remaining cell monolayer with PBS. Lyse the cells with an appropriate buffer (e.g., RIPA) and collect the lysate for total protein or DNA quantification.[11]
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a mouse insulin ELISA kit according to the manufacturer's instructions.
-
Data Normalization: Normalize the secreted insulin values to the total protein or DNA content of the corresponding well to account for variations in cell number.
Intracellular Calcium Flux Assay
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to GPR40 activation and inhibition by this compound.
Materials:
-
MIN6 cells cultured on black-walled, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or a FLIPR Calcium Assay Kit)[11][17]
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar assay buffer[18]
-
FFA solution (agonist)
-
This compound stock solution (antagonist)
-
Ionomycin (positive control)
-
EGTA (negative control)[19]
-
Fluorescence plate reader with kinetic reading capabilities and liquid handling
Protocol:
-
Cell Plating: Seed MIN6 cells in a black-walled, clear-bottom 96-well plate and culture overnight.[17]
-
Dye Loading: Prepare the dye loading solution according to the manufacturer's instructions. This typically involves diluting the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer, often with Pluronic F-127 to aid in dye solubilization.[17]
-
Incubation: Remove the culture medium from the cells and add the dye loading solution. Incubate for 30-60 minutes at 37°C in the dark.[19]
-
Washing (Optional but Recommended): Gently wash the cells with assay buffer to remove extracellular dye. Leave a final volume of buffer in the wells.
-
Assay Measurement: a. Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye. b. Establish a stable baseline fluorescence reading for each well. c. Use the plate reader's injector to add this compound (or vehicle control) to the appropriate wells and continue recording. This step assesses any direct effect of the antagonist on baseline calcium. d. After a few minutes of incubation with the antagonist, inject the FFA agonist (e.g., linoleic acid) and immediately record the resulting change in fluorescence over time. e. At the end of the experiment, inject a calcium ionophore like ionomycin to determine the maximum fluorescence signal, followed by a chelator like EGTA for the minimum signal.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Data can be expressed as a ratio of fluorescence over baseline (F/F0) or converted to calcium concentrations if using a ratiometric dye like Fura-2.
Conclusion
The protocols and information provided herein offer a robust framework for investigating the role of GPR40 in MIN6 cells using the antagonist this compound. By employing these methods, researchers can effectively dissect the contribution of GPR40 to insulin secretion and other cellular processes, paving the way for a deeper understanding of beta-cell physiology and potential therapeutic interventions in metabolic diseases.
References
- 1. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism [frontiersin.org]
- 3. Free fatty acids regulate insulin secretion from pancreatic beta cells through GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optical control of GPR40 signalling in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. This compound: A Small-Molecule Antagonist of GPR40 that Protects against Pancreatic β-Cells Dysfunction in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Culturing of MIN6 Cells [bio-protocol.org]
- 13. bcrj.org.br [bcrj.org.br]
- 14. pubcompare.ai [pubcompare.ai]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Insulin secretion in MIN6 cells following glucose stimulation. [bio-protocol.org]
- 17. moleculardevices.com [moleculardevices.com]
- 18. bms.kr [bms.kr]
- 19. bu.edu [bu.edu]
Application Notes and Protocols for In Vivo Testing of DC260126
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC260126 is a potent and selective antagonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is activated by medium and long-chain free fatty acids (FFAs) and is predominantly expressed in pancreatic β-cells, where it plays a role in glucose-stimulated insulin secretion.[4][5][6] Dysregulation of GPR40 signaling has been implicated in the pathophysiology of type 2 diabetes.[5][7] Furthermore, emerging evidence suggests a role for GPR40 in various cancers, where its expression can be associated with tumor progression.[1][3][8] These findings position this compound as a valuable tool for investigating the therapeutic potential of GPR40 antagonism in both metabolic disorders and oncology.
These application notes provide detailed protocols for the in vivo evaluation of this compound in a type 2 diabetes model and a breast cancer xenograft model.
GPR40 Signaling Pathway
The activation of GPR40 by free fatty acids initiates a signaling cascade that results in the potentiation of glucose-stimulated insulin secretion in pancreatic β-cells. In some cancer cells, this pathway can be hijacked to promote proliferation and survival. This compound acts by blocking the initial binding of FFAs to GPR40, thereby inhibiting these downstream effects.
Caption: GPR40 signaling pathway and the inhibitory action of this compound.
Part 1: In Vivo Efficacy in a Type 2 Diabetes Model
This protocol outlines the use of this compound in a db/db mouse model of type 2 diabetes to assess its impact on metabolic parameters.
Experimental Workflow: Type 2 Diabetes Model
Caption: Experimental workflow for testing this compound in a db/db mouse model.
Detailed Protocol: db/db Mouse Model
1. Animal Model and Acclimatization:
-
Male C57BL/KsJ-Leprdb/Leprdb (db/db) mice, 8-9 weeks old.
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle, providing ad libitum access to standard chow and water.
-
Acclimatize animals for at least one week before the start of the experiment.
2. Grouping and Dosing:
-
Randomly assign mice to treatment groups (n=8-10 per group) based on body weight and fasting blood glucose levels.
-
Group 1: Vehicle control (e.g., 5% DMSO in PBS, administered intraperitoneally (i.p.) daily).
-
Group 2: this compound (e.g., 3 mg/kg, i.p. daily).
-
Group 3: this compound (e.g., 10 mg/kg, i.p. daily).[4]
-
Prepare fresh dosing solutions daily.
3. In-Life Monitoring:
-
Record body weight and food intake weekly.
-
Measure fasting blood glucose weekly from tail vein blood using a glucometer.
4. Endpoint Analysis (after 21 days of treatment):
-
Oral Glucose Tolerance Test (OGTT):
-
Fast mice for 6 hours.
-
Administer a baseline glucose measurement (t=0).
-
Administer D-glucose orally (2 g/kg).
-
Measure blood glucose at 15, 30, 60, and 120 minutes post-glucose administration.
-
-
Insulin Tolerance Test (ITT):
-
Perform ITT 2-3 days after OGTT to allow for recovery.
-
Fast mice for 4 hours.
-
Administer a baseline glucose measurement (t=0).
-
Administer human insulin intraperitoneally (0.75 U/kg).
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin administration.
-
-
Terminal Sample Collection:
-
At the end of the study, fast mice for 6 hours and collect terminal blood samples via cardiac puncture.
-
Separate serum and store at -80°C for analysis of insulin and proinsulin levels by ELISA.
-
Euthanize mice and harvest the pancreas for histological analysis.
-
5. Histological Analysis:
-
Fix pancreas in 10% neutral buffered formalin.
-
Embed in paraffin and section.
-
Perform immunohistochemistry (IHC) for insulin to assess β-cell mass.
-
Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to quantify β-cell apoptosis.[4]
Data Presentation: Metabolic Study
| Group | Dose (mg/kg) | Final Body Weight (g) | Change in Fasting Blood Glucose (%) | Area Under the Curve (AUC) - OGTT | Area Under the Curve (AUC) - ITT | Serum Insulin (ng/mL) | β-cell Apoptosis (TUNEL+ cells/islet) |
| Vehicle | - | 45.2 ± 2.1 | +15.3 ± 3.5 | 35000 ± 2100 | 8500 ± 950 | 5.8 ± 0.7 | 12.5 ± 2.1 |
| This compound | 3 | 44.8 ± 1.9 | +5.1 ± 2.8 | 31500 ± 1800 | 7200 ± 800 | 4.2 ± 0.5* | 7.3 ± 1.5 |
| This compound | 10 | 44.5 ± 2.0 | +2.3 ± 2.1 | 28000 ± 1500 | 6100 ± 750 | 3.1 ± 0.4** | 4.1 ± 0.9*** |
*Data are presented as mean ± SEM. Statistical significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001. This is hypothetical data.
Part 2: In Vivo Efficacy in a Breast Cancer Xenograft Model
This protocol details the evaluation of this compound in an immunodeficient mouse model bearing human breast cancer xenografts. The selection of a breast cancer cell line with high GPR40 expression is crucial.
Experimental Workflow: Breast Cancer Xenograft Model
Caption: Experimental workflow for testing this compound in a breast cancer xenograft model.
Detailed Protocol: Breast Cancer Xenograft Model
1. Cell Culture and Animal Model:
-
Culture a human breast cancer cell line with high GPR40 expression (e.g., MDA-MB-231) under standard conditions.
-
Use female athymic nude mice (e.g., NU/NU), 6-8 weeks old.
2. Tumor Implantation:
-
Harvest cancer cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.
-
Monitor tumor growth regularly.
3. Grouping and Dosing:
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Group 1: Vehicle control.
-
Group 2: this compound (e.g., 10 mg/kg, i.p. daily).
-
Group 3: this compound (e.g., 30 mg/kg, i.p. daily).
4. In-Life Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Record body weight weekly as a measure of general toxicity.
5. Endpoint Analysis:
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., >1500 mm³) or at the end of the study period (e.g., 28 days).
-
Excise tumors and record their final weight.
-
Divide each tumor into sections for different analyses:
-
One section for formalin fixation and paraffin embedding for IHC.
-
One section for snap-freezing in liquid nitrogen for Western blot analysis.
-
6. Biomarker Analysis:
-
IHC: Stain tumor sections for Ki-67 to assess cell proliferation.
-
Western Blot: Analyze tumor lysates for the expression of proteins downstream of GPR40 signaling, such as phosphorylated ERK1/2 (p-ERK), to confirm target engagement.
Data Presentation: Cancer Xenograft Study
| Group | Dose (mg/kg) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Final Tumor Weight (g) | Ki-67 Positive Cells (%) | p-ERK/Total ERK Ratio |
| Vehicle | - | 1450 ± 150 | - | 1.5 ± 0.2 | 85 ± 7 | 0.95 ± 0.10 |
| This compound | 10 | 980 ± 120 | 32.4 | 1.0 ± 0.15 | 62 ± 6 | 0.65 ± 0.08 |
| This compound | 30 | 650 ± 90 | 55.2 | 0.7 ± 0.1 | 41 ± 5 | 0.35 ± 0.05 |
*Data are presented as mean ± SEM. Statistical significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001. This is hypothetical data.
Conclusion
The provided protocols offer a comprehensive framework for the in vivo evaluation of this compound in both metabolic disease and oncology settings. The experimental designs are intended to be a starting point and may require optimization based on the specific research questions and the characteristics of the chosen models. Careful execution of these studies will provide valuable insights into the therapeutic potential of GPR40 antagonism with this compound.
References
- 1. For Better or Worse: FFAR1 and FFAR4 Signaling in Cancer and Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Expression of long-chain fatty acid receptor GPR40 is associated with cancer progression in colorectal cancer: A retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Free Fatty Acid Receptors and Cancer: From Nutrition to Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Serum Free Fatty Acids and G-Coupled Protein Receptors Are Associated With the Prognosis of Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel class of antagonists for the FFAs receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of long-chain fatty acid receptor GPR40 is associated with cancer progression in colorectal cancer: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DC260126 in Beta-Cell Apoptosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC260126 is a potent and selective antagonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is highly expressed in pancreatic beta-cells and is implicated in both the acute and chronic effects of free fatty acids (FFAs) on beta-cell function.[2][3] While acute activation of GPR40 by FFAs can potentiate glucose-stimulated insulin secretion, chronic exposure to high levels of saturated FFAs, such as palmitate, can lead to endoplasmic reticulum (ER) stress and subsequent beta-cell apoptosis, a process termed lipotoxicity.[2][4] this compound has been demonstrated to protect pancreatic beta-cells from this palmitate-induced ER stress and apoptosis, making it a valuable tool for studying the mechanisms of beta-cell death and for the development of therapeutic strategies to preserve beta-cell mass in metabolic diseases like type 2 diabetes.[2][3]
These application notes provide a comprehensive guide for utilizing this compound in in vitro studies of beta-cell apoptosis, with a focus on the MIN6 pancreatic beta-cell line.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Comments | Reference(s) |
| IC50 (Linoleic Acid-induced Ca2+ elevation) | 6.28 µM | GPR40-CHO | Demonstrates potent antagonism of GPR40 signaling. | [1] |
| IC50 (Oleic Acid-induced Ca2+ elevation) | 5.96 µM | GPR40-CHO | Consistent antagonist activity across different fatty acids. | [1] |
| IC50 (Palmitoleic Acid-induced Ca2+ elevation) | 7.07 µM | GPR40-CHO | [1] | |
| IC50 (Lauric Acid-induced Ca2+ elevation) | 4.58 µM | GPR40-CHO | [1] | |
| Protective Concentration | Not explicitly stated in the provided search results | MIN6 | A concentration of 10 µM is a reasonable starting point for in vitro apoptosis protection studies based on its IC50 values. |
Table 2: In Vivo Administration of this compound
| Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference(s) |
| db/db Mice | 10 mg/kg | Tail Vein Injection (daily) | 21 days | Reduced the apoptotic rate of pancreatic beta-cells. | [3][5] |
| Obese Zucker Rats | 6 mg/kg | Intraperitoneal Injection (daily) | 8 weeks | Improved insulin tolerance. |
Signaling Pathways and Experimental Workflows
Caption: GPR40 signaling pathway in beta-cell apoptosis.
Caption: Experimental workflow for studying this compound.
Experimental Protocols
Protocol 1: MIN6 Cell Culture and Palmitate Treatment to Induce Apoptosis
This protocol describes the culture of MIN6 pancreatic beta-cells and the induction of apoptosis using palmitate, a saturated fatty acid.
Materials:
-
MIN6 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 25 mM glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sodium Palmitate
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
This compound (soluble in DMSO)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
MIN6 Cell Culture:
-
Culture MIN6 cells in DMEM supplemented with 15% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells every 3-4 days when they reach 80-90% confluency.
-
-
Preparation of Palmitate-BSA Conjugate:
-
Prepare a 100 mM stock solution of sodium palmitate in 50% ethanol at 60°C.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.
-
To conjugate, add the palmitate stock solution dropwise to the BSA solution while stirring at 37°C to achieve a final concentration of 5 mM palmitate in 5% BSA. This creates a 10:1 molar ratio of palmitate to BSA.
-
Filter-sterilize the palmitate-BSA solution through a 0.22 µm filter.
-
-
Induction of Apoptosis and this compound Treatment:
-
Seed MIN6 cells in appropriate culture plates (e.g., 6-well plates for western blotting, or plates with coverslips for TUNEL staining). Allow cells to adhere and reach 60-70% confluency.
-
Serum-starve the cells for 2-4 hours in DMEM without FBS.
-
Pre-treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Add the palmitate-BSA conjugate to the media to a final concentration of 0.4-0.5 mM.[6][7]
-
Protocol 2: Detection of Apoptosis by TUNEL Assay
This protocol details the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect DNA fragmentation in apoptotic cells.
Materials:
-
TUNEL assay kit (e.g., from Promega or a similar supplier)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
DNase I (for positive control)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
TUNEL Staining:
-
Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves:
-
An equilibration step with the provided buffer.
-
Incubation with the TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs) for 60 minutes at 37°C in a humidified, dark chamber.[8]
-
-
For a negative control, incubate a sample with the label solution without the TdT enzyme.
-
For a positive control, pre-treat a fixed and permeabilized sample with DNase I to induce DNA breaks before the TUNEL reaction.
-
-
Counterstaining and Imaging:
-
Wash the cells twice with PBS.
-
Counterstain the nuclei with DAPI or Hoechst for 5-10 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei, while all nuclei will be stained blue by DAPI/Hoechst.
-
Protocol 3: Detection of Cleaved Caspase-3 by Western Blot
This protocol outlines the detection of the active form of caspase-3, a key executioner of apoptosis, by western blotting.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-cleaved caspase-3 (Asp175) (e.g., Cell Signaling Technology #9661)[9][10]
-
Primary antibody: Mouse or Rabbit anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Western blot imaging system
Procedure:
-
Protein Extraction and Quantification:
-
After treatment, wash the cells in 6-well plates with ice-cold PBS.
-
Lyse the cells with 100-150 µL of ice-cold lysis buffer per well. Scrape the cells and collect the lysate.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel (e.g., 12-15%) and run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.[9][10]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the β-actin antibody as a loading control.
-
Quantify the band intensities using image analysis software.
-
Concluding Remarks
This compound serves as an invaluable pharmacological tool for elucidating the role of GPR40 in mediating FFA-induced beta-cell apoptosis. The protocols outlined in these application notes provide a robust framework for researchers to investigate the protective effects of GPR40 antagonism and to explore the underlying molecular mechanisms. Consistent and reproducible results will depend on careful adherence to these protocols and the use of appropriate controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of GPR40 protects MIN6 β cells from palmitate-induced ER stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Small-Molecule Antagonist of GPR40 that Protects against Pancreatic β-Cells Dysfunction in db/db Mice | PLOS One [journals.plos.org]
- 4. A lipidomic screen of palmitate-treated MIN6 β-cells links sphingolipid metabolites with endoplasmic reticulum (ER) stress and impaired protein trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A Small-Molecule Antagonist of GPR40 that Protects against Pancreatic β-Cells Dysfunction in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chronic Effects of Palmitate Overload on Nutrient-Induced Insulin Secretion and Autocrine Signalling in Pancreatic MIN6 Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inducing and measuring apoptotic cell death in mouse pancreatic β-cells and in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. media.cellsignal.com [media.cellsignal.com]
Troubleshooting & Optimization
troubleshooting DC260126 insolubility in aqueous solutions
Technical Support Center: DC260126
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, focusing on challenges related to its solubility in aqueous solutions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the experimental use of this compound.
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: this compound has low solubility in purely aqueous solutions. To improve dissolution, it is recommended to first prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF).[1][2] This stock solution can then be diluted into your aqueous experimental buffer. For best results, ensure the final concentration of the organic solvent in your aqueous medium is as low as possible to avoid solvent effects on your experiment. If precipitation occurs upon dilution, you may need to try a different co-solvent system or use a lower final concentration of this compound.
Q2: I am observing precipitation of this compound after diluting my DMSO stock solution into my cell culture medium. How can I prevent this?
A2: Precipitation upon dilution is a common issue due to the low aqueous solubility of this compound. Here are a few troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your cell culture medium.
-
Optimize Solvent Concentration: Ensure the final percentage of DMSO in your medium is minimal (typically <0.5%) to reduce toxicity and precipitation.
-
Use a Carrier Protein: Adding a carrier protein like bovine serum albumin (BSA) to your medium can help to keep hydrophobic compounds like this compound in solution.
-
Utilize a Formulation with Solubilizing Agents: For in vivo studies, formulations with co-solvents and solubilizing agents have been used. One such formulation is 10% DMSO in 90% (20% SBE-β-CD in Saline).[3] Another option is 10% DMSO in 90% Corn Oil.[3] For cell-based assays, a similar approach with a biocompatible co-solvent might be necessary.
-
Warm the Solution: Gently warming the solution to 37°C may aid in dissolution.[2]
-
Sonication: Using an ultrasonic bath can also help to disperse the compound and aid in dissolution.[2]
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: this compound is soluble in several organic solvents. The choice of solvent will depend on the requirements of your specific experiment. Here are some reported solubilities:
Always use a high-purity, anhydrous grade of the solvent to prepare your stock solution. It is recommended to use newly opened DMSO as it can be hygroscopic.[3]
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound should be stored at -20°C.[2] Under these conditions, the stock solution can be stable for several months.[2] For working solutions for in vivo experiments, it is recommended to prepare them freshly and use them on the same day.[3]
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent System | Reported Solubility | Source(s) |
| DMSO | ≥ 100 mg/mL (325.33 mM) | [3] |
| DMSO | Soluble to 100 mM | |
| DMSO | 20 mg/mL | [1][2] |
| Ethanol | Soluble to 100 mM | |
| Ethanol | 100 mg/mL | [1] |
| Ethanol | ≤100 mg/ml | [2] |
| DMF | 30 mg/mL | [1][2] |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.13 mM) | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.13 mM) | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add 3.074 µL of DMSO per 1 mg of this compound, assuming a molecular weight of 325.33 g/mol ).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Desired aqueous buffer (e.g., PBS, cell culture medium)
-
-
Procedure:
-
Warm the this compound stock solution and the aqueous buffer to room temperature or 37°C.
-
Vortex the stock solution briefly.
-
Add the required volume of the stock solution to the aqueous buffer to achieve the final desired concentration. It is crucial to add the stock solution to the buffer while vortexing or stirring to ensure rapid mixing and minimize precipitation.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider the troubleshooting steps outlined in the FAQs.
-
Use the freshly prepared working solution for your experiment immediately.
-
Visualizations
Caption: GPR40 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound insolubility in aqueous solutions.
References
Technical Support Center: DC260126 Administration in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DC260126 in animal studies. The information is tailored for scientists and professionals in drug development, offering clear guidance on common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small-molecule antagonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] Its primary mechanism involves inhibiting the GPR40-mediated signaling pathway, which is activated by medium and long-chain fatty acids. This inhibition leads to a reduction in intracellular calcium elevation and can suppress glucose-stimulated insulin secretion.[1][2][3]
Q2: What are the expected in vivo effects of this compound in metabolic studies?
A2: In animal models of obesity and type 2 diabetes, such as obese Zucker rats and db/db mice, this compound has been shown to improve insulin sensitivity and reduce hyperinsulinemia.[4][5][6] However, it is crucial to note that administration of this compound has not been observed to significantly lower blood glucose levels or affect glucose tolerance.[4][5][6] It also does not appear to impact food intake, body weight, or lipid levels.[4]
Q3: Why doesn't this compound lower blood glucose levels despite improving insulin sensitivity?
A3: The lack of a significant effect on hyperglycemia is a key finding in studies with this compound.[5][7][8] This may be attributed to the complex role of GPR40 in glucose homeostasis. In the pre-diabetic state, pancreatic β-cells can enter a compensatory phase with increased insulin output.[5] By antagonizing GPR40, this compound may reduce the insulin secretion load on these cells, thereby protecting them from dysfunction and apoptosis, which in the long term contributes to improved insulin sensitivity.[5][7] However, this effect on insulin secretion might not be sufficient to produce a direct and immediate reduction in blood glucose.
Q4: What are the recommended administration routes and dosages for this compound in rodents?
A4: this compound has been successfully administered in rodents via intraperitoneal (i.p.) injection and tail vein injection.[4][5] Commonly used dosages range from 3 mg/kg to 30 mg/kg, administered once daily.[5] The specific dose and route will depend on the experimental design and animal model.
Q5: Are there any known off-target effects or toxicity concerns with this compound?
A5: The currently available literature on this compound does not report significant off-target effects or direct toxicity. However, it is important to consider the broader context of GPR40 modulators. For instance, a GPR40 agonist, TAK-875, was terminated in clinical trials due to liver toxicity.[9][10] While this compound is an antagonist and may have a different safety profile, careful monitoring for any adverse effects is always recommended in animal studies.
Troubleshooting Guide
Issue 1: Difficulty in Dissolving and Formulating this compound
-
Problem: this compound is poorly soluble in aqueous solutions, leading to challenges in preparing a homogenous and stable formulation for injection.
-
Solution:
-
Vehicle Selection: Avoid using water or saline alone. Common and effective vehicles for this compound include:
-
Preparation Technique:
-
First, create a stock solution by dissolving this compound in a small amount of a suitable organic solvent like DMSO.
-
For the final formulation, slowly add the stock solution to the chosen vehicle (e.g., PBS, corn oil, or a solution of 20% SBE-β-CD in saline) while vortexing to ensure proper mixing.[2]
-
If precipitation occurs upon dilution, gentle heating and/or sonication can aid in dissolution.[2]
-
-
Stability: Prepare fresh solutions for injection daily to avoid potential degradation or precipitation over time. While some solutions may be stable for short periods when stored properly, fresh preparation is the best practice to ensure consistent dosing.
-
Issue 2: Unexpected or Inconsistent Experimental Results
-
Problem: Researchers observe high variability in animal responses or results that contradict the expected outcomes (e.g., no change in insulin sensitivity).
-
Solution:
-
Vehicle Control: Always include a vehicle-only control group in your study. Solvents like DMSO can have biological effects of their own, and it is essential to differentiate these from the effects of this compound.[1]
-
Animal Model and Disease State: The effects of this compound can be highly dependent on the animal model and the stage of the metabolic disease. The controversial role of GPR40 in diabetes means that outcomes can vary.[5] Be sure to thoroughly characterize your animal model.
-
Route of Administration: The choice between intraperitoneal and intravenous injection can influence the pharmacokinetic and pharmacodynamic profile of the compound. Tail vein injection was chosen in some studies to minimize potential effects on GPR40 in the intestine, which could influence GLP-1 release.[5]
-
Assay Timing: When performing tests like the Oral Glucose Tolerance Test (OGTT) or Insulin Tolerance Test (ITT), the timing of the test relative to the last dose of this compound is critical. Ensure a consistent schedule for dosing and testing.
-
Issue 3: No Significant Effect on Blood Glucose Levels
-
Problem: After administering this compound, there is no observable reduction in blood glucose, leading to the assumption that the compound is inactive.
-
Solution:
-
Re-evaluate Primary Endpoints: As established in multiple studies, the primary effect of this compound is on insulin sensitivity and hyperinsulinemia, not directly on glycemia.[4][5][6] Your primary endpoints should include measurements of plasma insulin levels and an assessment of insulin sensitivity (e.g., via ITT or HOMA-IR calculation).
-
Mechanism of Action: Understand that the therapeutic benefit of this compound, as proposed in the literature, is the protection of pancreatic β-cells from dysfunction, which is a longer-term effect.[5][7]
-
Dose-Response Study: If feasible, conduct a dose-response study to confirm that the administered dose is within the pharmacologically active range for your specific animal model and experimental conditions.[5]
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Ligand | GPR40-mediated Ca2+ Elevation IC50 (µM) |
| Linoleic Acid | 6.28 |
| Oleic Acid | 5.96 |
| Palmitoleic Acid | 7.07 |
| Lauric Acid | 4.58 |
Data sourced from MedchemExpress.[2]
Table 2: In Vivo Study Parameters for this compound
| Animal Model | Dosage | Administration Route | Duration | Vehicle | Key Findings | Reference |
| Obese Zucker Rats | 6 mg/kg/day | Intraperitoneal | 8 weeks | Propylene Glycol | Improved insulin tolerance, no change in glucose tolerance. | [4][6] |
| db/db Mice | 3, 10, 30 mg/kg/day | Tail Vein Injection | 5 days | 5% DMSO in PBS | Dose-dependent decrease in fasting serum insulin. | [5][11] |
| db/db Mice | 10 mg/kg/day | Tail Vein Injection | 21-24 days | 5% DMSO in PBS | Improved insulin sensitivity, reduced hyperinsulinemia, no change in blood glucose. | [5][7][11] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Intraperitoneal Injection in Rats
-
Materials:
-
This compound powder
-
Propylene glycol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
-
-
Procedure:
-
Calculate the required amount of this compound and propylene glycol based on the desired final concentration and the dosing volume. For a 6 mg/kg dose in a 300g rat with a dosing volume of 1 ml/kg, the concentration would be 1.8 mg/ml.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of propylene glycol to the tube.
-
Vortex the mixture vigorously until the powder is completely dissolved. If needed, sonicate the solution for short intervals in a water bath to aid dissolution.
-
Visually inspect the solution for any particulate matter. It should be a clear solution.
-
Draw the required volume of the solution into a sterile syringe for intraperitoneal injection.
-
Administer the solution to the rats once daily for the duration of the study.
-
Protocol 2: Preparation and Administration of this compound for Tail Vein Injection in Mice
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 ml of DMSO to get a 10 mg/ml stock solution.
-
For the final injection solution, dilute the stock solution in sterile PBS to achieve the desired final concentration and a final DMSO concentration of 5% or less. For a 10 mg/kg dose in a 25g mouse with a dosing volume of 100 µl, the final concentration would be 2.5 mg/ml. To prepare 1 ml of this solution, you would add 250 µl of the 10 mg/ml stock to 750 µl of PBS.
-
Vortex the final solution thoroughly.
-
Draw the solution into an insulin syringe with a fine gauge needle suitable for tail vein injections.
-
Administer the calculated volume to the mice via the tail vein once daily.
-
Visualizations
Caption: GPR40 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 5. This compound: A Small-Molecule Antagonist of GPR40 that Protects against Pancreatic β-Cells Dysfunction in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a small-molecule antagonist of GPR40, improves insulin tolerance but not glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 10. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
improving the efficacy of DC260126 in cell-based assays
Welcome to the technical support center for DC260126, a potent and selective antagonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the efficacy of this compound in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule antagonist of GPR40/FFAR1.[1] It functions by dose-dependently inhibiting the binding of endogenous long-chain free fatty acids (FFAs) to the receptor. This antagonism blocks the downstream signaling cascade, which includes the inhibition of FFA-induced increases in intracellular calcium (Ca2+) levels and the suppression of glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells.[1][2]
Q2: What are the primary applications of this compound in cell-based assays?
A2: this compound is primarily used to:
-
Investigate the role of GPR40 in cellular processes.
-
Inhibit FFA-mediated signaling pathways.
-
Study its potential therapeutic effects, such as protecting pancreatic β-cells from lipotoxicity and apoptosis.[1][2]
-
Serve as a negative control in experiments involving GPR40 agonists.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO and ethanol.[3] For long-term storage, it is recommended to store the powdered form at -20°C. Stock solutions in DMSO can be stored at -80°C for up to one year.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What is the typical working concentration range for this compound in cell-based assays?
A4: The effective concentration of this compound can vary depending on the cell type and specific assay. However, based on its IC50 values for inhibiting FFA-stimulated Ca2+ elevation (ranging from 4.58 to 7.07 µM for different fatty acids), a starting concentration range of 1-10 µM is recommended for most in vitro experiments.[1] Dose-response experiments are crucial to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Calcium (Ca2+) Flux Assays
Problem: No or low inhibition of FFA-induced calcium signal with this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response curve with this compound (e.g., 0.1 µM to 20 µM) to determine the optimal inhibitory concentration for your cell line and agonist. |
| Agonist (FFA) Concentration Too High | Ensure the FFA concentration used is at or near its EC50 to allow for competitive antagonism. An excessively high agonist concentration can overcome the inhibitory effect of this compound. |
| Cell Health and Receptor Expression | Verify cell viability and ensure the cells express sufficient levels of GPR40. Low receptor expression will result in a weak signal window. |
| Incorrect Assay Buffer | Use a buffer with low background fluorescence and appropriate calcium concentration. Some buffer components can interfere with fluorescent dyes. |
| Improper Dye Loading | Optimize dye loading conditions (concentration, incubation time, and temperature) for your specific cell line. Incomplete de-esterification of the dye can lead to a poor signal. |
| Vehicle (DMSO) Effects | Include a vehicle-only control to assess the effect of the solvent on the calcium signal. High concentrations of DMSO can be toxic to cells. |
Problem: High background fluorescence or noisy signal.
| Possible Cause | Troubleshooting Step |
| Cell Clumping or Uneven Seeding | Ensure a single-cell suspension before seeding and even distribution in the wells. |
| Autofluorescence of this compound | Test for autofluorescence of this compound at the excitation and emission wavelengths of your calcium indicator dye. |
| Contamination | Check for microbial contamination in the cell culture, which can affect cell health and assay performance. |
Insulin Secretion Assays (e.g., using MIN6 cells)
Problem: this compound does not inhibit glucose-stimulated insulin secretion (GSIS) potentiated by FFAs.
| Possible Cause | Troubleshooting Step |
| Low GPR40 Expression in MIN6 Cells | GPR40 expression in MIN6 cells can decrease with high passage numbers.[4] Use low-passage MIN6 cells (passage <30) for consistent results. |
| Inappropriate Glucose Concentration | Ensure the glucose concentration used for stimulation is optimal for your MIN6 cell clone (typically 15-25 mM). |
| FFA Potentiation is Absent | Confirm that the chosen FFA (e.g., linoleic acid, palmitic acid) potentiates GSIS in your MIN6 cells before testing the inhibitory effect of this compound. |
| Incorrect Incubation Times | Optimize the pre-incubation time with this compound and the stimulation time with glucose and FFAs. |
| Insulin Degradation | Use a protease inhibitor cocktail in your collection buffer to prevent insulin degradation. |
| ELISA/Assay Issues | Validate your insulin detection method (e.g., ELISA) with appropriate standards and controls. |
Problem: High variability in insulin secretion measurements.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells. |
| Pipetting Errors | Use calibrated pipettes and be consistent with pipetting techniques. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or ensure they are filled with buffer to maintain humidity. |
Quantitative Data Summary
Table 1: IC50 Values of this compound for Inhibition of FFA-Stimulated Ca2+ Elevation in GPR40-CHO cells [1]
| Free Fatty Acid Agonist | IC50 (µM) |
| Linoleic Acid | 6.28 |
| Oleic Acid | 5.96 |
| Palmitoleic Acid | 7.07 |
| Lauric Acid | 4.58 |
Experimental Protocols
Protocol 1: Calcium Flux Assay
This protocol describes a method to measure the inhibitory effect of this compound on FFA-induced intracellular calcium mobilization in cells expressing GPR40.
Materials:
-
GPR40-expressing cells (e.g., CHO-GPR40, HEK293-GPR40)
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Free fatty acid agonist (e.g., linoleic acid)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed GPR40-expressing cells into black, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive dye (e.g., 4 µM Fluo-8 AM) and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation: Prepare serial dilutions of this compound and the FFA agonist in HBSS. The final DMSO concentration should be below 0.5%.
-
Assay:
-
Place the cell plate into a fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., Ex/Em = 490/525 nm for Fluo-8) every second for a total of 120-180 seconds.
-
Establish a baseline reading for 10-20 seconds.
-
Add this compound (or vehicle) to the wells and incubate for 10-15 minutes.
-
Add the FFA agonist to the wells and continue recording the fluorescence signal.
-
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Determine the inhibitory effect of this compound by comparing the ΔF in the presence and absence of the antagonist.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
This protocol outlines a method to assess the inhibitory effect of this compound on FFA-potentiated GSIS in MIN6 pancreatic β-cells.
Materials:
-
MIN6 cells (low passage)
-
24-well plates
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (119 mM NaCl, 4.74 mM KCl, 2.54 mM CaCl2, 1.19 mM MgCl2, 1.19 mM KH2PO4, 25 mM NaHCO3, 10 mM HEPES, pH 7.4) supplemented with 0.1% BSA.
-
Glucose solutions in KRBH buffer (e.g., 2.8 mM and 25 mM)
-
This compound
-
Free fatty acid (e.g., 100 µM linoleic acid complexed to BSA)
-
Insulin ELISA kit
Procedure:
-
Cell Seeding: Seed MIN6 cells into 24-well plates at a density that allows them to reach ~80% confluency after 48-72 hours.
-
Pre-incubation (Starvation):
-
Wash the cells twice with KRBH buffer containing 2.8 mM glucose.
-
Pre-incubate the cells in KRBH buffer with 2.8 mM glucose for 1-2 hours at 37°C.
-
-
Inhibition:
-
Aspirate the starvation buffer.
-
Add KRBH buffer containing 2.8 mM glucose and different concentrations of this compound (or vehicle). Incubate for 30 minutes at 37°C.
-
-
Stimulation:
-
Aspirate the buffer.
-
Add KRBH buffer with either 2.8 mM glucose (basal) or 25 mM glucose (stimulated), with or without the FFA, and the corresponding concentration of this compound.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection: Collect the supernatant from each well. Centrifuge to remove any detached cells.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Normalization: After collecting the supernatant, lyse the cells and measure the total protein content in each well to normalize the insulin secretion data.
Signaling Pathway and Workflow Diagrams
Caption: GPR40 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a calcium flux assay with this compound.
Caption: Experimental workflow for a GSIS assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A Small-Molecule Antagonist of GPR40 that Protects against Pancreatic β-Cells Dysfunction in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. High Passage MIN6 Cells Have Impaired Insulin Secretion with Impaired Glucose and Lipid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
addressing off-target effects of DC260126 in experiments
Welcome to the technical support center for DC260126. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot potential issues, with a focus on addressing and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound? A1: this compound is a potent and specific antagonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3]
Q2: What is the established mechanism of action for this compound? A2: this compound works by inhibiting the binding of free fatty acids (FFAs) to the GPR40 receptor. This blockade prevents downstream signaling events, including Gq protein activation, subsequent increases in intracellular calcium (Ca2+), and ERK1/2 phosphorylation.[1][2][3] In pancreatic β-cells, it specifically suppresses FFA-potentiated glucose-stimulated insulin secretion (GSIS).
Q3: What are the expected in vivo effects of this compound in metabolic disease models? A3: In obese diabetic animal models, such as db/db mice and Zucker rats, this compound is not expected to lower blood glucose levels directly.[4][5] Instead, its primary therapeutic effects are the protection of pancreatic β-cells from dysfunction caused by chronic FFA exposure (lipotoxicity).[6] Key expected outcomes include reduced fasting serum insulin, improved insulin sensitivity, and a decrease in β-cell apoptosis.[4][6]
Q4: Why would a GPR40 antagonist be beneficial in type 2 diabetes research? A4: While GPR40 agonists are investigated to acutely increase insulin secretion, the role of GPR40 in the chronic pathophysiology of type 2 diabetes is more complex.[4][6] Sustained activation of GPR40 by elevated FFAs can lead to ER stress, β-cell exhaustion, and apoptosis.[6] Antagonists like this compound are used to investigate whether blocking this chronic signaling can preserve long-term β-cell function and mass, thereby preventing disease progression.[5][6]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against Ca2+ elevation stimulated by various free fatty acids in GPR40-expressing cells.
| Free Fatty Acid Stimulant | IC50 (μM) |
| Linoleic Acid | 6.28 |
| Oleic Acid | 5.96 |
| Palmitoleic Acid | 7.07 |
| Lauric Acid | 4.58 |
| (Data sourced from Selleck Chemicals, MedchemExpress, and APExBIO).[1][2][3] |
Table 2: Summary of Key In Vivo Experimental Findings
This table outlines the reported effects of this compound in preclinical animal models of obesity and type 2 diabetes.
| Animal Model | Dose & Administration | Duration | Key Outcomes |
| db/db Mice | 10 mg/kg, tail vein injection | 21-24 days | - Significantly reduced fasting serum insulin. - Improved insulin sensitivity (ITT). - Reduced β-cell apoptosis (TUNEL assay). - No significant change in fasting blood glucose. |
| Zucker Fatty Rats | 6 mg/kg, intraperitoneal injection | 8 weeks | - Significantly decreased serum insulin levels. - Improved insulin tolerance. - Increased Akt phosphorylation in the liver. - No significant change in blood glucose, glucose tolerance, body weight, or food intake. |
| (Data sourced from studies published in PLoS ONE and Biomedicine & Pharmacotherapy).[4][5][6] |
GPR40 Signaling and this compound Inhibition
Caption: GPR40 signaling cascade and the inhibitory action of this compound.
Troubleshooting Guide
This guide addresses unexpected experimental outcomes that may raise concerns about off-target effects.
Problem 1: this compound is significantly lowering blood glucose in my in vivo model.
-
Possible Cause (On-Target): The literature consensus is that GPR40 antagonism with this compound does not directly lower blood glucose.[4][5] However, experimental conditions can vary. A profound improvement in insulin sensitivity in a specific model could indirectly lead to lower glucose. Another possibility is an effect on GLP-1 secretion if the drug is administered orally, though studies have used injections to minimize this.[6]
-
Possible Cause (Off-Target/Other):
-
Confounding Variables: Check for changes in food intake or body weight that are independent of the drug's action. Although this compound was reported not to affect these, your specific model might respond differently.[4][6]
-
Off-Target Effect: The compound could be interacting with another target involved in glucose homeostasis.
-
-
Solution & Validation:
-
Confirm Insulin Sensitivity: Perform an insulin tolerance test (ITT). A significant improvement in insulin sensitivity should accompany the glucose-lowering effect if it is a consequence of the drug's known mechanism.[6]
-
Use a Structural Analog: Test a structurally different GPR40 antagonist. If the glucose-lowering effect is unique to this compound, it points towards an off-target mechanism.
-
Test in GPR40 Knockout Animals: The definitive test. Administer this compound to GPR40 knockout animals. If the glucose-lowering effect persists, it is unequivocally an off-target effect.
-
Problem 2: I am not observing the expected improvement in insulin sensitivity or reduction in β-cell apoptosis.
-
Possible Cause (Experimental):
-
Dosing and Bioavailability: Ensure the compound is fully dissolved and administered correctly. The vehicle (e.g., 5% DMSO in PBS) and route of administration (e.g., tail vein vs. IP) are critical.[2][6] Prepare fresh solutions for in vivo experiments.[2]
-
Disease Model Stage: The protective effects of this compound are most apparent in models with established hyperinsulinemia and β-cell stress.[6] If the disease is too advanced (widespread β-cell death) or too early, the effects may be masked.
-
Assay Sensitivity: Verify the sensitivity and correct execution of your ITT, insulin ELISA, and apoptosis (e.g., TUNEL) assays.
-
-
Solution & Validation:
-
Dose-Response Study: Perform a dose-response experiment (e.g., 3, 10, 30 mg/kg) to confirm you are using an effective dose for your model.[2]
-
Confirm Target Engagement: Measure a proximal biomarker of GPR40 activity. For instance, assess FFA-stimulated ERK phosphorylation in isolated islets from treated vs. vehicle animals. A lack of inhibition points to a bioavailability problem.
-
Positive Control: Use a different compound known to improve insulin sensitivity in your model (e.g., a thiazolidinedione) to validate that the model is responsive.
-
Problem 3: this compound shows activity in my cell line, which does not express GPR40.
-
Possible Cause (Off-Target): This is a strong indication of an off-target effect. All molecules can have off-target activities, especially at higher concentrations.
-
Solution & Validation:
-
Confirm GPR40 Absence: Use RT-qPCR and/or Western blot to definitively confirm the absence of GPR40 mRNA and protein in your cell line.
-
Concentration-Response Curve: Determine the potency of this compound for the observed effect. If the effect only occurs at concentrations significantly higher (>10-fold) than its IC50 for GPR40 (~5-7 μM), it is likely an off-target effect with lower affinity.
-
Target Identification: Use methods like chemical proteomics or affinity chromatography with this compound as bait to identify potential off-target binding partners in your cell line.
-
Workflow for Investigating Off-Target Effects
Caption: Logical workflow for distinguishing on-target vs. off-target effects.
Key Experimental Protocols
Protocol 1: In Vivo Efficacy Study in db/db Mice
-
Animal Model: Male C57BL/KsJ-Lepdb (db/db) mice, age 6-9 weeks.[2]
-
Acclimatization: House mice for at least one week with free access to standard chow and water.
-
Grouping: Divide mice into vehicle and treatment groups (n=8/group).
-
Compound Preparation: Prepare this compound at 10 mg/kg in a vehicle of 5% DMSO in sterile PBS. Prepare fresh daily.[2]
-
Administration: Administer the compound or vehicle once daily via tail vein injection for 21-24 days.[2][6]
-
Monitoring: Record body weight and food intake regularly.
-
Insulin Tolerance Test (ITT): On day 23, fast mice for 6 hours. Administer an intraperitoneal injection of human insulin (0.75 U/kg). Measure blood glucose from a tail vein sample at 0, 15, 30, 60, and 90 minutes post-injection.[5]
-
Tissue Collection: At the end of the study, euthanize mice and collect pancreas for histological analysis (e.g., TUNEL assay).
Protocol 2: In Vitro Calcium Flux Assay
-
Cell Line: Use a cell line stably overexpressing human GPR40, such as GPR40-CHO cells.[1]
-
Cell Plating: Plate cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 1 hour at 37°C.
-
Compound Incubation: Wash cells and incubate with varying concentrations of this compound (e.g., 0.1 to 100 μM) or vehicle for 15-30 minutes.
-
Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR). Measure baseline fluorescence, then add a GPR40 agonist (e.g., 10 μM linoleic acid) and immediately measure the kinetic fluorescence response for 2-3 minutes.
-
Data Analysis: Calculate the peak fluorescence response over baseline. Plot the response against the concentration of this compound to determine the IC50 value.
Protocol 3: TUNEL Assay for Pancreatic Apoptosis
-
Tissue Preparation: Fix pancreas tissue collected from the in vivo study in 10% neutral buffered formalin, embed in paraffin, and cut into 5 μm sections.
-
Staining: Perform the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay using a commercial kit (e.g., from Merck) following the manufacturer's instructions.[6] This involves permeabilization, incubation with the TdT enzyme and labeled nucleotides, and visualization.
-
Immunohistochemistry: Co-stain adjacent sections with an antibody against insulin to identify β-cells and define the islet area.[6]
-
Quantification: For each animal, count the number of TUNEL-positive cells within at least 15-20 different islets. Calculate the apoptotic rate as the number of TUNEL-positive cells per total islet area or per number of β-cells.[6] Compare the rates between vehicle and this compound-treated groups.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound, a small-molecule antagonist of GPR40, improves insulin tolerance but not glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: A Small-Molecule Antagonist of GPR40 that Protects against Pancreatic β-Cells Dysfunction in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
refining experimental protocols for consistent DC260126 results
Welcome to the technical support center for DC260126. This resource is designed to assist researchers, scientists, and drug development professionals in refining experimental protocols to achieve consistent and reliable results with the GPR40/FFAR1 antagonist, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and summarized data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule antagonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] It works by dose-dependently inhibiting the intracellular calcium (Ca2+) elevation stimulated by free fatty acids (FFAs) like linoleic acid and oleic acid.[1][2] This antagonism also leads to the reduction of GTP-loading and ERK1/2 phosphorylation stimulated by FFAs.[1]
Q2: What are the common in vitro applications of this compound?
A2: this compound is commonly used in in vitro studies to investigate the role of GPR40 in various cellular processes. Key applications include:
-
Inhibition of FFA-induced intracellular calcium mobilization.[1]
-
Reduction of ERK1/2 phosphorylation.[1]
-
Suppression of palmitic acid-potentiated glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells, such as MIN6 cells.[1]
-
Studying its protective effects against palmitate-induced endoplasmic reticulum (ER) stress and apoptosis in pancreatic β-cells.[1]
Q3: What are the observed in vivo effects of this compound?
A3: In animal models, such as db/db mice and obese Zucker rats, this compound has been shown to:
-
Reduce the number of apoptotic pancreatic β-cells.[3]
-
Inhibit glucose-stimulated insulin secretion.[3]
-
Notably, it often does not produce a significant change in blood glucose levels or glucose tolerance.[3][4]
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO and ethanol. For in vivo studies, it can be formulated in vehicles such as 5% DMSO in PBS or propylene glycol.[1] It is recommended to prepare fresh solutions for in vivo experiments. For long-term storage, the solid compound should be stored at -20°C.
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays.
-
Question: I am observing high variability in my intracellular calcium or ERK1/2 phosphorylation assays when using this compound. What could be the cause?
-
Answer:
-
Cell Health and Passage Number: Ensure your cells (e.g., GPR40-expressing CHO cells, MIN6 cells) are healthy and within a low passage number. High passage numbers can lead to altered receptor expression and signaling responses.
-
Compound Solubility: this compound is soluble in DMSO. Ensure the final DMSO concentration in your cell culture medium is consistent across experiments and does not exceed a level toxic to your cells (typically <0.5%).
-
Agonist Concentration: The concentration of the FFA used to stimulate GPR40 is critical. Ensure you are using a consistent and appropriate concentration of the agonist (e.g., linoleic acid, oleic acid) to elicit a robust and reproducible response.
-
Incubation Times: Optimize and strictly adhere to incubation times for both this compound pre-treatment and FFA stimulation.
-
Issue 2: No significant effect on hyperglycemia in in vivo studies.
-
Question: My in vivo study with this compound shows improved insulin sensitivity but no significant change in blood glucose levels. Is this expected?
-
Answer: Yes, this is a frequently reported observation.[3][4] Several factors may contribute to this:
-
Compensatory Mechanisms: In diabetic models like db/db mice, there might be compensatory mechanisms at play where the pancreas is already in a state of hyperinsulinemia. Reducing insulin secretion with this compound may improve insulin sensitivity without correcting the underlying hyperglycemia, especially in the short term.[3]
-
Timing and Duration of Treatment: The stage of the disease and the duration of this compound administration can influence the outcome. Longer-term studies or treatment initiated at an earlier disease stage might be required to observe effects on blood glucose.
-
Animal Model: The choice of animal model is crucial. The metabolic state and genetic background of the animals can significantly impact the response to a GPR40 antagonist.
-
Issue 3: Difficulty in detecting a reduction in pancreatic β-cell apoptosis.
-
Question: I am not observing a significant decrease in pancreatic β-cell apoptosis with this compound treatment in my study. What should I check?
-
Answer:
-
Apoptosis Induction: Ensure that the model you are using exhibits a robust and measurable level of β-cell apoptosis at baseline. The pro-apoptotic stimulus (e.g., chronic high-fat diet, palmitate treatment) should be sufficient to induce a significant level of cell death.
-
Assay Sensitivity: The TUNEL assay is a common method for detecting DNA fragmentation in apoptotic cells. Ensure the protocol is optimized for your tissue samples, including proper fixation and permeabilization steps. Consider co-staining with an insulin marker to specifically identify β-cells.
-
Timing of Analysis: The timing of tissue collection is critical. The protective effects of this compound on β-cell apoptosis may be more pronounced at specific time points during the progression of the disease model.
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Agonist | IC50 (µM) | Reference |
| Intracellular Ca2+ Elevation | GPR40-CHO | Linoleic Acid | 6.28 | [1][2] |
| Intracellular Ca2+ Elevation | GPR40-CHO | Oleic Acid | 5.96 | [1][2] |
| Intracellular Ca2+ Elevation | GPR40-CHO | Palmitoleic Acid | 7.07 | [1][2] |
| Intracellular Ca2+ Elevation | GPR40-CHO | Lauric Acid | 4.58 | [1][2] |
Table 2: In Vivo Efficacy of this compound in db/db Mice
| Parameter | Treatment Group | Result | p-value | Reference |
| Fasting Serum Insulin | Vehicle | Increased vs. Lean | <0.01 | [5] |
| This compound (10 mg/kg) | Decreased vs. Vehicle | <0.05 | [5] | |
| HOMA-IR Index | Vehicle | Increased vs. Lean | <0.001 | [5] |
| This compound (10 mg/kg) | Decreased vs. Vehicle | <0.05 | [5] | |
| Glucose Stimulated Insulin Secretion (Phase 2) | Vehicle | - | - | [6] |
| This compound (10 mg/kg) | Suppressed vs. Vehicle | <0.05 | [6] | |
| Pancreatic β-cell Apoptosis | Vehicle | Increased vs. Lean | - | [5] |
| This compound (10 mg/kg) | Reduced vs. Vehicle | <0.05 | [5] |
Experimental Protocols
In Vitro Assays
1. Intracellular Calcium Mobilization Assay
-
Cell Seeding: Seed GPR40-expressing CHO cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a specific FFA agonist (e.g., linoleic acid) to the wells.
-
Signal Detection: Immediately measure the fluorescence intensity using a microplate reader capable of kinetic reads. The change in fluorescence corresponds to the change in intracellular calcium concentration.
2. ERK1/2 Phosphorylation Western Blot
-
Cell Treatment: Seed cells (e.g., GPR40-CHO) and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat the cells with desired concentrations of this compound for 1-2 hours. Stimulate with an FFA agonist for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
In Vivo Assays
1. Oral Glucose Tolerance Test (OGTT)
-
Animal Fasting: Fast mice overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: Measure baseline blood glucose from a tail snip using a glucometer.
-
Glucose Administration: Administer a 2 g/kg body weight glucose solution orally via gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose administration.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC).
2. Insulin Tolerance Test (ITT)
-
Animal Fasting: Fast mice for 4-6 hours with free access to water.
-
Baseline Blood Glucose: Measure baseline blood glucose from a tail snip.
-
Insulin Administration: Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, and 90 minutes post-insulin injection.
-
Data Analysis: Plot the percentage of initial blood glucose over time.
Signaling Pathway and Experimental Workflow Diagrams
Caption: GPR40 signaling cascade initiated by free fatty acids.
Caption: Workflow for in vitro and in vivo this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound: A Small-Molecule Antagonist of GPR40 that Protects against Pancreatic β-Cells Dysfunction in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a small-molecule antagonist of GPR40, improves insulin tolerance but not glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Measuring the Effects of DC260126 on Insulin Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of DC260126 on insulin resistance.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in relation to insulin resistance?
A1: this compound is a novel small molecule activator of AMP-activated protein kinase (AMPK). By activating AMPK, this compound is hypothesized to enhance insulin sensitivity through the downstream phosphorylation of key signaling proteins, leading to increased glucose uptake and improved metabolic homeostasis.
Q2: Which cell lines are recommended for in vitro studies with this compound?
A2: Several cell lines are suitable for studying the effects of this compound on insulin signaling and glucose metabolism. Commonly used models include:
-
3T3-L1 adipocytes: A well-established model for studying insulin-stimulated glucose uptake.
-
L6 myotubes: A skeletal muscle cell line that is a primary target for insulin-mediated glucose disposal.
-
HepG2 hepatocytes: A human liver cell line useful for investigating effects on hepatic glucose production.
Q3: What are the recommended in vivo models to assess the efficacy of this compound?
A3: To evaluate the in vivo effects of this compound on insulin resistance, diet-induced obesity (DIO) mouse or rat models are highly recommended. These models closely mimic the metabolic dysregulation observed in human insulin resistance.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in glucose uptake assay results. | Inconsistent cell seeding density. | Ensure a uniform cell monolayer by optimizing seeding protocols and cell counting. |
| Incomplete differentiation of myoblasts or preadipocytes. | Confirm differentiation status morphologically and via protein markers (e.g., FABP4 for adipocytes). | |
| Fluctuation in temperature during incubation steps. | Use a temperature-controlled water bath or incubator for all critical incubation periods. | |
| No significant increase in p-AMPK or p-AKT levels after this compound treatment. | Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal effective concentration. |
| Short or excessive incubation time. | Conduct a time-course experiment (e.g., 15, 30, 60, 120 minutes) to identify the peak activation time. | |
| Poor antibody quality for Western blotting. | Validate primary antibodies using positive and negative controls. | |
| Unexpected cell toxicity observed. | This compound concentration is too high. | Perform a cell viability assay (e.g., MTT or LDH) to determine the cytotoxic concentration range. |
| Contamination of cell culture. | Regularly test for mycoplasma contamination and practice sterile cell culture techniques. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| No improvement in glucose tolerance after this compound treatment in DIO mice. | Inadequate drug exposure. | Perform pharmacokinetic analysis to ensure sufficient plasma concentrations of this compound are achieved. |
| Incorrect timing of glucose tolerance test relative to dosing. | Optimize the timing of the glucose tolerance test based on the pharmacokinetic profile of this compound. | |
| High inter-animal variability. | Increase the sample size per group to improve statistical power. | |
| Inconsistent insulin tolerance test results. | Stress-induced hyperglycemia in animals. | Acclimate animals to handling and experimental procedures to minimize stress. |
| Variation in fasting times. | Strictly control the fasting period for all animals before the test. |
Experimental Protocols
Protocol 1: In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
-
Cell Culture: Differentiate 3T3-L1 preadipocytes into mature adipocytes in 12-well plates.
-
Serum Starvation: On day 8-12 post-differentiation, starve the cells in serum-free DMEM for 2-4 hours.
-
Pre-treatment: Incubate cells with this compound at various concentrations for the predetermined optimal time. Include a vehicle control.
-
Insulin Stimulation: Add 100 nM insulin or vehicle control and incubate for 20 minutes.
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose and incubate for 10 minutes.
-
Lysis and Scintillation Counting: Wash the cells with ice-cold PBS, lyse the cells, and measure radioactivity using a scintillation counter.
Protocol 2: Western Blotting for Insulin Signaling Proteins
-
Protein Extraction: Following treatment with this compound and/or insulin, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-AKT, anti-AKT, anti-GLUT4) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Insulin signaling pathway with the proposed target of this compound.
Caption: In vitro experimental workflow for assessing this compound's effect.
Caption: Troubleshooting decision tree for inconsistent experimental results.
Technical Support Center: Enhancing the In Vivo Bioavailability of DC260126
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of DC260126, a potent GPR40 (FFAR1) antagonist.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound and offers potential solutions and detailed experimental protocols.
Issue 1: Low or variable oral bioavailability of this compound.
Question: We are observing low and inconsistent plasma concentrations of this compound after oral administration in our animal models. What could be the cause, and how can we improve it?
Answer: Low and variable oral bioavailability of this compound is likely due to its poor aqueous solubility. This compound is soluble in organic solvents like DMSO and ethanol, but its low water solubility can limit its dissolution in the gastrointestinal tract, which is a prerequisite for absorption.[1]
Potential Solutions:
-
Particle Size Reduction: Decreasing the particle size of the this compound powder increases the surface area available for dissolution.[2][3]
-
Formulation as a Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[2][4][5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs like this compound.[2][6]
-
Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.[2][4]
Experimental Protocols
Protocol 1: Particle Size Reduction by Micronization
Objective: To reduce the particle size of this compound to the micron range to enhance its dissolution rate.
Methodology:
-
Place a known amount of this compound powder into a jet mill or an air-jet mill.
-
Set the milling parameters (e.g., grinding pressure, feed rate) according to the manufacturer's instructions to target a particle size of 1-10 µm.
-
Collect the micronized this compound powder.
-
Characterize the particle size distribution using techniques like laser diffraction or dynamic light scattering.
-
Assess the dissolution rate of the micronized powder compared to the un-milled powder using a standard dissolution apparatus (e.g., USP Apparatus 2) in a relevant buffer (e.g., simulated gastric or intestinal fluid).
Protocol 2: Preparation of a Solid Dispersion using Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to improve its dissolution.
Methodology:
-
Select a hydrophilic polymer such as polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC).
-
Dissolve this compound and the chosen polymer in a common volatile solvent (e.g., methanol, ethanol) at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:5 w/w).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the solid dispersion and grind it into a fine powder.
-
Characterize the solid state of the drug in the dispersion (amorphous or crystalline) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Perform dissolution studies as described in Protocol 1.
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a lipid-based system that forms a microemulsion upon contact with aqueous media.
Methodology:
-
Screen various oils (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90), surfactants (e.g., Kolliphor® RH 40, Tween® 80), and cosurfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497) for their ability to solubilize this compound.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and cosurfactant that form a stable microemulsion.
-
Dissolve this compound in the selected SEDDS formulation.
-
Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a clear or slightly opalescent microemulsion.
-
Characterize the droplet size of the resulting microemulsion using dynamic light scattering.
-
Assess the in vitro release of this compound from the SEDDS formulation using a dialysis method.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule antagonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][7][8][9][10] It dose-dependently inhibits GPR40-mediated Ca2+ elevations stimulated by fatty acids.[7][8][9] By blocking GPR40, this compound can suppress glucose-stimulated insulin secretion.[1][7][10]
Q2: What are the key physicochemical properties of this compound?
A2: The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈FNO₂S | [1][11] |
| Molecular Weight | 307.38 g/mol | [1][11] |
| Solubility | Soluble in DMSO and ethanol. | [1] |
| CAS Number | 346692-04-4 | [1] |
Q3: Are there any in vivo studies available for this compound?
A3: Yes, several in vivo studies have been conducted on this compound in animal models of diabetes and obesity. These studies have typically used intraperitoneal or intravenous administration. For example, in obese diabetic (db/db) mice, this compound has been shown to reduce serum insulin levels and improve insulin sensitivity.[1][10][12] Another study in obese Zucker rats showed that intraperitoneal administration of this compound improved insulin tolerance.[13]
Q4: Which bioavailability enhancement methods are most promising for a compound like this compound?
A4: Given that this compound is likely a poorly water-soluble compound, several methods hold promise. The choice of the best method will depend on the desired dosage form and the specific experimental context. A summary of suitable methods is presented in the table below.
| Method | Principle | Advantages | Disadvantages |
| Micronization | Increases surface area for dissolution. | Simple, well-established technique. | May not be sufficient for very poorly soluble compounds. |
| Solid Dispersion | Disperses the drug in a hydrophilic matrix, often in an amorphous state. | Can significantly increase dissolution rate and extent. | Potential for physical instability (recrystallization). |
| SEDDS | Solubilizes the drug in a lipid-based formulation that forms a microemulsion in the GI tract. | Enhances solubility and can bypass first-pass metabolism. | Requires careful formulation development and stability testing. |
| Cyclodextrin Complexation | Forms an inclusion complex with the drug, increasing its apparent solubility. | Can improve solubility and stability. | Limited by the stoichiometry of the complex and the dose of the drug. |
Visualizations
Signaling Pathway of this compound
Caption: GPR40 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Enhancing Bioavailability
Caption: Workflow for selecting and evaluating bioavailability enhancement strategies.
Logical Relationship of Bioavailability Enhancement Methods
References
- 1. DC 260126 | Free Fatty Acid Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. DC 260126 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. This compound: A Small-Molecule Antagonist of GPR40 that Protects against Pancreatic β-Cells Dysfunction in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a small-molecule antagonist of GPR40, improves insulin tolerance but not glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unexpected results in DC260126 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DC260126, a small-molecule antagonist of the G protein-coupled receptor 40 (GPR40/FFAR1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent antagonist of GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1).[1] Its primary mechanism of action is to block the effects of fatty acids on this receptor. By doing so, it inhibits downstream signaling cascades, including Gαq/11-mediated pathways.[2] Specifically, this compound has been shown to dose-dependently inhibit GPR40-mediated increases in intracellular calcium (Ca2+) levels, reduce GTP-loading, and decrease the phosphorylation of ERK1/2 stimulated by fatty acids like linoleic acid.[1][3]
Q2: What are the typical applications of this compound in research?
This compound is primarily used as a chemical probe to investigate the physiological and pathophysiological roles of GPR40. Key research applications include:
-
Studying the involvement of GPR40 in glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[4]
-
Investigating the role of GPR40 in pancreatic β-cell dysfunction and apoptosis, particularly in the context of lipotoxicity.[1][5]
-
Exploring the potential of GPR40 antagonism as a therapeutic strategy for type 2 diabetes and other metabolic disorders.[4][6]
Q3: What are the key differences in the effects of this compound in in vitro versus in vivo models?
-
In vitro , this compound has been demonstrated to suppress fatty acid-potentiated glucose-stimulated insulin secretion in pancreatic β-cell lines like MIN6.[4] It also shows protective effects against palmitate-induced endoplasmic reticulum (ER) stress and apoptosis in these cells.[1]
-
In vivo , in animal models of type 2 diabetes such as db/db mice and obese Zucker rats, this compound has been shown to decrease fasting serum insulin levels and improve insulin sensitivity.[5][6] However, it does not consistently lead to improved glucose tolerance or a reduction in blood glucose levels.[5][6] This discrepancy is thought to be due to the complex pathophysiology of these models, including a compensatory phase of β-cell function.[5]
Troubleshooting Unexpected Results
Q4: I am not observing the expected inhibition of glucose-stimulated insulin secretion in my in vitro experiment. What are the possible causes?
Several factors could contribute to a lack of effect. Consider the following:
-
Compound Solubility: this compound has limited aqueous solubility. Ensure that your stock solution in DMSO is fully dissolved and that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid precipitation. Gentle warming (to 37°C) and sonication can aid in dissolving the compound.
-
Cell Health and Passage Number: The health and passage number of your cell line (e.g., MIN6) can significantly impact their responsiveness. Use cells that are in their exponential growth phase and have a viability of over 80%. Avoid using cells that have been passaged too many times.
-
Assay Conditions:
-
Fatty Acid Agonist: Ensure that you are using an appropriate fatty acid (e.g., palmitic acid, linoleic acid) at a concentration known to stimulate GPR40 in your cell line. The preparation of the fatty acid solution is also critical; it should be properly complexed with BSA.
-
This compound Concentration: Verify that you are using a concentration of this compound that is sufficient to antagonize the effects of your chosen fatty acid. Refer to the IC50 values in the table below as a starting point.
-
Incubation Time: Optimize the pre-incubation time with this compound before adding the fatty acid and glucose stimulus.
-
Q5: My in vivo study with this compound in a diabetic mouse model did not show any improvement in hyperglycemia. Is this expected?
Yes, this is a reported and plausible outcome. While this compound can reduce hyperinsulinemia and improve insulin sensitivity in models like db/db mice, it often does not significantly lower blood glucose levels.[5][6] This can be attributed to several factors:
-
Disease Stage of the Animal Model: In the pre-diabetic or early diabetic stages, pancreatic β-cells may be in a compensatory phase with increased mass and insulin output. The effects of a GPR40 antagonist might not be sufficient to overcome this.[5]
-
Pharmacokinetics and Dosing Regimen: The dose and duration of this compound treatment may not be adequate to reverse the established hyperglycemia and hyperlipidemia in the chosen animal model.[5]
-
Route of Administration: To minimize the potential impact on GPR40 in the intestine, which can influence GLP-1 release, tail vein injection has been used instead of oral administration in some studies.[5] The chosen route of administration can influence the observed effects.
Q6: I am observing unexpected cytotoxicity in my cell-based assay after treatment with this compound. What could be the cause?
While this compound has been shown to be protective against lipotoxicity in some contexts, unexpected cell death could be due to:
-
Compound Precipitation: At high concentrations or if not properly dissolved, this compound could precipitate out of solution and cause physical stress or non-specific toxic effects on the cells. Visually inspect your culture wells for any signs of precipitation.
-
High DMSO Concentration: The final concentration of the vehicle (DMSO) in your culture medium might be too high, leading to solvent-induced toxicity. Ensure you have an appropriate vehicle control group in your experiment.
-
Off-Target Effects: While this compound is a GPR40 antagonist, the possibility of off-target effects at high concentrations cannot be entirely ruled out. It is advisable to perform a dose-response experiment to determine the optimal non-toxic working concentration.
Quantitative Data
Table 1: IC50 Values of this compound for Inhibition of Fatty Acid-Induced Ca2+ Elevation in GPR40-CHO cells
| Fatty Acid Stimulant | IC50 (μM) |
| Linoleic Acid | 6.28 ± 1.14 |
| Oleic Acid | 5.96 ± 1.12 |
| Palmitoleic Acid | 7.07 ± 1.42 |
| Lauric Acid | 4.58 ± 1.14 |
| Data from Hu et al., 2009[3] |
Experimental Protocols
In Vitro Protocol: Inhibition of Fatty Acid-Potentiated Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells
-
Cell Culture: Culture MIN6 pancreatic β-cells in DMEM supplemented with 15% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Seeding: Seed MIN6 cells in a 24-well plate at an appropriate density and allow them to adhere and grow for 48 hours.
-
Starvation: Before the assay, gently wash the cells with Krebs-Ringer Bicarbonate (KRB) buffer and then starve them in KRB buffer containing 0.1% BSA for 2 hours.
-
This compound Pre-incubation: Replace the starvation buffer with KRB buffer containing the desired concentrations of this compound or vehicle (DMSO). Incubate for 30 minutes.
-
Stimulation: Add a solution of a fatty acid (e.g., 200 µM palmitic acid complexed with BSA) and a stimulating concentration of glucose (e.g., 20 mM) to the wells. Include appropriate controls (basal glucose, glucose alone, fatty acid + glucose without this compound).
-
Insulin Measurement: Incubate for 2 hours. Collect the supernatant and measure the insulin concentration using an ELISA kit.
-
Data Normalization: After collecting the supernatant, lyse the cells and measure the total protein content in each well to normalize the insulin secretion data.
In Vivo Protocol: Evaluation of this compound in db/db Mice
-
Animal Model: Use male C57BL/KsJ-Lepdb (db/db) mice, which are a model for obesity-related type 2 diabetes.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
For administration, dilute the stock solution in a vehicle such as 5% DMSO in PBS or a formulation of 10% DMSO and 90% corn oil.[5] It is recommended to prepare the working solution fresh daily.[5] If precipitation occurs, gentle warming and sonication can be used to aid dissolution.[5]
-
-
Administration:
-
Monitoring: Regularly monitor body weight and food intake.
-
Blood Glucose and Insulin Measurement:
-
Measure fasting blood glucose from tail vein blood at regular intervals.
-
At the end of the study, collect blood samples after a 6-hour fast to measure serum insulin levels by ELISA.
-
-
Glucose and Insulin Tolerance Tests (Optional): Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) to assess glucose metabolism and insulin sensitivity.
Visualizations
Caption: GPR40 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflows for in vitro and in vivo this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. A novel class of antagonists for the FFAs receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Small-Molecule Antagonist of GPR40 that Protects against Pancreatic β-Cells Dysfunction in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a small-molecule antagonist of GPR40, improves insulin tolerance but not glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GPR40 Antagonists: Profiling DC260126 Against Other Modulators
For Researchers, Scientists, and Drug Development Professionals
The G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a significant therapeutic target for metabolic diseases, particularly type 2 diabetes. While much of the focus has been on the development of GPR40 agonists, there is a growing interest in the therapeutic potential of GPR40 antagonists. This guide provides a comparative overview of the in vitro and in vivo effects of the GPR40 antagonist DC260126, alongside data for other known GPR40 antagonists where available, to aid researchers in their drug discovery and development efforts.
Introduction to GPR40 and its Antagonism
GPR40 is primarily expressed in pancreatic β-cells and enteroendocrine cells.[1] Activation of GPR40 by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][2] While agonists aim to enhance these effects to improve glycemic control, antagonists are being investigated for their potential to mitigate the chronic overstimulation of β-cells by elevated free fatty acids, a condition associated with β-cell dysfunction and lipotoxicity in type 2 diabetes.[3]
This compound is a small molecule antagonist of GPR40 that has been characterized in several preclinical studies.[3][4][5][6] This guide will present its pharmacological profile in comparison to other GPR40 antagonists, focusing on key experimental data.
In Vitro Comparative Data
The following tables summarize the available quantitative data for this compound and another commonly used GPR40 antagonist, GW1100. It is important to note that the data presented here is compiled from different studies and direct head-to-head comparisons in the same experimental setup are limited. Therefore, caution should be exercised when making direct comparisons of potency.
Table 1: Inhibition of Agonist-Induced Calcium Mobilization
| Antagonist | Agonist | IC50 (µM) | pIC50 | Cell Line | Reference |
| This compound | Linoleic Acid | 6.28 ± 1.14 | - | GPR40-CHO | [4] |
| Oleic Acid | 5.96 ± 1.12 | - | GPR40-CHO | [4] | |
| Palmitoleic Acid | 7.07 ± 1.42 | - | GPR40-CHO | [4] | |
| Lauric Acid | 4.58 ± 1.14 | - | GPR40-CHO | [4] | |
| GW1100 | GW9508 | ~1.02 | 5.99 ± 0.03 | HEK293 | [7] |
| Linoleic Acid | ~1.02 | 5.99 ± 0.06 | HEK293 | [7] | |
| - | ~0.126 | 6.9 | - | [7] |
Table 2: Effects on Downstream Signaling and Cellular Function
| Antagonist | Assay | Effect | Cell Line | Reference |
| This compound | GTP-loading (stimulated by Linoleic Acid) | Reduced | GPR40-CHO | [4] |
| ERK1/2 Phosphorylation (stimulated by Linoleic Acid) | Reduced | GPR40-CHO | [4] | |
| Palmitic Acid Potentiated GSIS | Suppressed | Min6 | [4] | |
| GW1100 | GW9508 Potentiated GSIS | Reversed | MIN6 | |
| Linoleic Acid Stimulated Insulin Secretion | Partially Attenuated | MIN6 |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited in this guide.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a GPR40 agonist.
-
Cell Culture and Plating: GPR40-expressing cells (e.g., CHO-K1 or HEK293) are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in assay buffer (e.g., HBSS with 20 mM HEPES) at 37°C.
-
Compound Addition: The antagonist (e.g., this compound or GW1100) at various concentrations is added to the wells and incubated for a defined period.
-
Agonist Stimulation: A GPR40 agonist (e.g., a free fatty acid like linoleic acid or a synthetic agonist like GW9508) is added to the wells to stimulate calcium influx.
-
Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The antagonist's inhibitory effect is calculated, and the IC50 value is determined from the dose-response curve.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor. Antagonists are expected to inhibit agonist-stimulated GTPγS binding.
-
Membrane Preparation: Membranes are prepared from cells overexpressing GPR40.
-
Assay Buffer: The assay is performed in a buffer containing HEPES, MgCl₂, NaCl, and GDP.
-
Reaction Mixture: The reaction includes cell membranes, the GPR40 antagonist at varying concentrations, a GPR40 agonist, and [³⁵S]GTPγS.
-
Incubation: The mixture is incubated at 30°C to allow for GTPγS binding.
-
Termination and Filtration: The reaction is stopped by rapid filtration through filter plates, separating bound from free [³⁵S]GTPγS.
-
Detection: The radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The inhibition of agonist-stimulated [³⁵S]GTPγS binding by the antagonist is used to determine its potency.
ERK1/2 Phosphorylation Assay
This assay assesses the antagonist's effect on a downstream signaling pathway activated by GPR40.
-
Cell Culture and Treatment: GPR40-expressing cells are serum-starved and then pre-incubated with the antagonist before stimulation with a GPR40 agonist.
-
Cell Lysis: After stimulation, cells are lysed to extract proteins.
-
Western Blotting: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
Data Analysis: The band intensities for p-ERK1/2 are normalized to total ERK1/2 to determine the level of phosphorylation and the inhibitory effect of the antagonist.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: GPR40 Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Conclusion
This compound is a valuable tool for studying the physiological and pathological roles of GPR40. The available data indicates that it effectively antagonizes GPR40 activation by free fatty acids, leading to the inhibition of downstream signaling pathways. While direct comparative studies with other GPR40 antagonists are limited, the information presented in this guide provides a foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of GPR40 antagonism. Future studies performing head-to-head comparisons of different antagonists under standardized conditions will be crucial for a more definitive ranking of their potencies and for advancing the development of this class of compounds.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 3. This compound: A Small-Molecule Antagonist of GPR40 that Protects against Pancreatic β-Cells Dysfunction in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. A novel class of antagonists for the FFAs receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Protecting the Powerhouse: A Comparative Guide to Pancreatic Beta-Cell Protective Compounds
For Researchers, Scientists, and Drug Development Professionals
The preservation of pancreatic beta-cell mass and function is a critical objective in the development of novel therapeutics for diabetes. This guide provides a comparative analysis of DC260126, a G protein-coupled receptor 40 (GPR40) antagonist, and other key therapeutic agents with documented protective effects on pancreatic beta-cells. This document is intended to serve as a resource for objectively evaluating the performance of these compounds, supported by experimental data and detailed methodologies.
Comparative Efficacy of Beta-Cell Protective Compounds
The following tables summarize quantitative data from key experiments designed to evaluate the protective effects of this compound and its alternatives on pancreatic beta-cells. It is important to note that the data presented is compiled from various studies and experimental conditions may differ.
Table 1: Effect on Beta-Cell Apoptosis
| Compound Class | Compound | Model System | Stress Inducer | Apoptosis Reduction (%) | Reference |
| GPR40 Antagonist | This compound | db/db mice | Diabetic condition | vs. Vehicle | [1][2] |
| MIN6 cells | Palmitate | Significant | [3][4] | ||
| GLP-1 Receptor Agonist | Exenatide | INS-1 cells | Streptozotocin | Significant | [5] |
| DPP-4 Inhibitor | Sitagliptin analog | HFD/STZ mice | Diabetic condition | N/A | [6] |
| PPAR-gamma Agonist | Pioglitazone | db/db mice | Diabetic condition | Significant | [7][8] |
N/A: Specific percentage reduction not available in the cited source, but a significant protective effect was reported.
Table 2: Effect on Beta-Cell Mass and Proliferation
| Compound Class | Compound | Model System | Effect on Beta-Cell Mass | Effect on Proliferation | Reference |
| GPR40 Antagonist | This compound | db/db mice | Reduced increase in mass | Not explicitly quantified | [1][9] |
| GLP-1 Receptor Agonist | Exenatide | HFD/STZ mice | Increased | Increased | [5] |
| DPP-4 Inhibitor | Sitagliptin analog | HFD/STZ mice | Normalized | Increased | [6] |
| PPAR-gamma Agonist | Pioglitazone | db/db mice | Preserved/Increased | Increased | [7] |
Table 3: Effect on Beta-Cell Function
| Compound Class | Compound | Model System | Key Functional Outcome | Reference |
| GPR40 Antagonist | This compound | db/db mice | Reduced proinsulin/insulin ratio | [1][2] |
| GLP-1 Receptor Agonist | Exenatide | Newly diagnosed T2D patients | Improved Disposition Index | [10] |
| DPP-4 Inhibitor | Sitagliptin | Type 2 Diabetes patients | Improved HOMA-β, Reduced Proinsulin/Insulin ratio | [11][12] |
| PPAR-gamma Agonist | Pioglitazone | db/db mice | Improved glucose-stimulated insulin secretion | [8] |
Signaling Pathways and Mechanisms of Action
The protective effects of these compounds are mediated through distinct signaling pathways.
This compound: GPR40 Antagonism
This compound exerts its protective effect by antagonizing the G protein-coupled receptor 40 (GPR40). In the context of lipotoxicity, excessive free fatty acids (FFAs) activate GPR40, leading to endoplasmic reticulum (ER) stress and subsequent beta-cell apoptosis. By blocking this interaction, this compound mitigates ER stress and promotes beta-cell survival.[3][4]
Alternative Protective Pathways
GLP-1 receptor agonists, DPP-4 inhibitors (which increase endogenous GLP-1), and PPAR-gamma agonists protect beta-cells through various mechanisms including activation of pro-survival pathways (e.g., PI3K/Akt), reduction of inflammation, and modulation of gene expression related to beta-cell function and survival.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Assessment of Beta-Cell Apoptosis by TUNEL Assay
This protocol outlines the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay for detecting DNA fragmentation, a hallmark of apoptosis, in pancreatic tissue sections.
Materials:
-
Paraffin-embedded pancreatic tissue sections on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Permeabilization solution (e.g., Proteinase K or 0.1% Triton X-100 in PBS)
-
TUNEL assay kit (containing TdT enzyme, fluorescently labeled dUTP, equilibration buffer, and stop/wash buffer)
-
DAPI or Methyl Green for counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Incubate slides in pre-heated antigen retrieval solution at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Permeabilization:
-
Incubate sections with permeabilization solution at room temperature.
-
Rinse with PBS.
-
-
TUNEL Reaction:
-
Apply equilibration buffer to the sections for 5-10 minutes at room temperature.
-
Prepare the TUNEL reaction mixture (TdT enzyme and labeled dUTP) according to the kit manufacturer's instructions.
-
Apply the reaction mixture to the sections and incubate in a humidified chamber at 37°C for 1 hour, protected from light.
-
-
Stopping the Reaction:
-
Immerse slides in the stop/wash buffer provided in the kit for 10 minutes.
-
Rinse with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with a nuclear counterstain (e.g., DAPI or Methyl Green).
-
Rinse with PBS.
-
Mount with an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Visualize the sections using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive beta-cells (co-localized with insulin staining if performed) to determine the apoptotic index.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol describes the in vitro GSIS assay using MIN6 beta-cell line to assess their functional response to glucose.
Materials:
-
MIN6 beta-cell line
-
Cell culture medium (e.g., DMEM)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)
-
Insulin ELISA kit
Procedure:
-
Cell Culture:
-
Seed MIN6 cells in 12- or 24-well plates and culture until they reach 70-80% confluency.
-
-
Pre-incubation:
-
Wash the cells twice with PBS.
-
Pre-incubate the cells in KRBH containing low glucose (e.g., 2.8 mM) for 1-2 hours at 37°C.
-
-
Basal Insulin Secretion:
-
Replace the pre-incubation buffer with fresh low glucose KRBH.
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant for basal insulin measurement.
-
-
Stimulated Insulin Secretion:
-
Replace the buffer with KRBH containing high glucose (e.g., 16.7 mM).
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant for stimulated insulin measurement.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the stimulation index (Stimulated Insulin / Basal Insulin) to assess beta-cell responsiveness to glucose.
-
Quantification of Beta-Cell Mass by Immunohistochemistry
This protocol details the immunohistochemical staining of pancreatic sections for insulin to allow for the quantification of beta-cell mass.
Materials:
-
Paraffin-embedded pancreatic tissue sections
-
Xylene and graded ethanol series
-
Antigen retrieval solution
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody: anti-insulin antibody
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
-
Microscope with image analysis software
Procedure:
-
Deparaffinization, Rehydration, and Antigen Retrieval:
-
Follow steps 1 and 2 as described in the TUNEL assay protocol.
-
-
Blocking:
-
Incubate sections with a blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary anti-insulin antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the sections with PBS.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the sections with PBS.
-
Apply the DAB substrate and incubate until the desired color intensity is reached.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Image Analysis and Calculation:
-
Scan the entire tissue section at high resolution.
-
Use image analysis software to quantify the total pancreatic area and the insulin-positive area.
-
Calculate the beta-cell area as a percentage of the total pancreatic area.
-
Beta-cell mass can be calculated by multiplying the beta-cell area percentage by the total pancreatic weight.
-
This guide provides a foundational comparison of this compound and other beta-cell protective agents. Further head-to-head studies under standardized conditions are warranted to definitively establish the comparative efficacy of these compounds.
References
- 1. This compound: A Small-Molecule Antagonist of GPR40 that Protects against Pancreatic β-Cells Dysfunction in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of GPR40 protects MIN6 β cells from palmitate-induced ER stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of GPR40 protects MIN6 β cells from palmitate‐induced ER stress and apoptosis | Semantic Scholar [semanticscholar.org]
- 5. Differential Protective Effects of Exenatide, an Agonist of GLP-1 Receptor and Piragliatin, a Glucokinase Activator in Beta Cell Response to Streptozotocin-Induced and Endoplasmic Reticulum Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic inhibition of dipeptidyl peptidase-4 with a sitagliptin analog preserves pancreatic beta-cell mass and function in a rodent model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanism by which pioglitazone preserves pancreatic β-cells in obese diabetic mice: evidence for acute and chronic actions as a PPARγ agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pioglitazone improves insulin secretory capacity and prevents the loss of beta-cell mass in obese diabetic db/db mice: Possible protection of beta cells from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the effects on glycaemic control and β-cell function in newly diagnosed type 2 diabetes patients of treatment with exenatide, insulin or pioglitazone: a multicentre randomized parallel-group trial (the CONFIDENCE study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of sitagliptin on markers of beta-cell function: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of sitagliptin on markers of beta-cell function: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of DC260126, a GPR40/FFAR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cross-validation of the mechanism of action of DC260126, a selective antagonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). The performance and molecular interactions of this compound are objectively compared with other notable GPR40 modulators, supported by experimental data and detailed protocols.
Introduction to GPR40 (FFAR1) and its Modulation
GPR40 is a G protein-coupled receptor that is predominantly expressed in pancreatic β-cells and enteroendocrine cells.[1][2] It is activated by medium and long-chain free fatty acids (FFAs), playing a crucial role in glucose-stimulated insulin secretion (GSIS).[1][2] This has made GPR40 an attractive therapeutic target for type 2 diabetes. While agonists of GPR40 are designed to enhance insulin secretion, antagonists like this compound are valuable tools for elucidating the receptor's physiological roles and may offer therapeutic benefits by preventing β-cell exhaustion and improving insulin sensitivity.[1][3]
This compound: A Profile of a GPR40 Antagonist
This compound is a small-molecule antagonist of GPR40.[4][5][6] It dose-dependently inhibits the effects of fatty acids on the receptor, thereby impacting downstream signaling pathways.[4][7]
Mechanism of Action of this compound
The primary mechanism of this compound involves the inhibition of GPR40-mediated signaling cascades. Key inhibitory actions include:
-
Inhibition of Intracellular Calcium (Ca²⁺) Mobilization: this compound effectively blocks FFA-induced increases in intracellular Ca²⁺ levels, a critical step in insulin secretion.[4][5][7][8]
-
Reduction of GTP-loading: It reduces the guanosine triphosphate (GTP)-loading stimulated by fatty acids in GPR40-expressing cells, indicating a blockage of G protein activation.[4][7]
-
Inhibition of ERK1/2 Phosphorylation: The compound suppresses the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) that is induced by GPR40 activation.[4][7]
-
Suppression of Insulin Secretion: this compound suppresses palmitic acid-potentiated glucose-stimulated insulin secretion in pancreatic β-cells.[4][6][7]
-
Protection of Pancreatic β-cells: Studies have shown that this compound can protect pancreatic β-cells from palmitate-induced endoplasmic reticulum (ER) stress and apoptosis.[1][5]
-
In Vivo Effects: In animal models, this compound has been shown to decrease serum insulin levels and improve insulin sensitivity.[1][6][9] However, it did not significantly alter blood glucose levels in some studies.[1][9]
Comparative Analysis of GPR40 Modulators
To understand the specific role of this compound, it is essential to compare its activity with other GPR40 modulators, primarily agonists, which are more widely studied for their therapeutic potential.
| Compound | Class | Target | Key In Vitro Effects | In Vivo Effects |
| This compound | Antagonist | GPR40/FFAR1 | Inhibits FFA-induced Ca²⁺ mobilization, GTP-loading, and ERK1/2 phosphorylation.[4][7] IC₅₀ values for inhibiting Ca²⁺ elevation stimulated by linoleic, oleic, palmitoleic, and lauric acid are 6.28, 5.96, 7.07, and 4.58 µM, respectively.[5][7][8] | Decreases serum insulin, improves insulin sensitivity in obese diabetic mice.[1][6][10] Does not significantly affect glucose tolerance.[9][10] |
| Fasiglifam (TAK-875) | Partial Agonist | GPR40/FFAR1 | Potent agonist with an EC₅₀ of 14 nM in a human GPR40 expressing CHO cell line.[11] Acts as an ago-allosteric modulator.[3][6] | Improves glucose tolerance and augments insulin secretion in diabetic rats.[11] Withdrawn from Phase III clinical trials due to liver toxicity.[12] |
| GW9508 | Agonist | GPR40/FFAR1 & GPR120/FFAR4 | Potent GPR40 agonist with a pEC₅₀ of 7.32.[13] Also activates GPR120 with ~100-fold lower potency.[13] Stimulates Ca²⁺ mobilization and enhances GSIS.[13] | Decreases blood glucose and plasma insulin in long-term treatment of diabetic mice, improving glucose tolerance and insulin resistance.[1][8] |
| AMG 837 | Partial Agonist | GPR40/FFAR1 | Potent partial agonist that stimulates Ca²⁺ flux, GTPγS binding, and inositol phosphate accumulation.[14][15] | Improves glucose tolerance through stimulation of insulin secretion in rats.[15][16] |
| AM-1638 | Full Agonist | GPR40/FFAR1 | Potent full agonist that activates both Gαq/calcium and Gαs/cAMP pathways.[17] Enhances GSIS and stimulates GLP-1 and GIP secretion.[17] | Shows improved in vivo efficacy in diabetic mice compared to partial agonists.[18] |
Signaling Pathways
The signaling cascade initiated by GPR40 activation and its inhibition by this compound is a critical aspect of its mechanism of action.
Caption: GPR40 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the findings.
Intracellular Calcium (Ca²⁺) Mobilization Assay
This assay measures the ability of a compound to inhibit FFA-induced intracellular calcium release in GPR40-expressing cells.
Workflow Diagram:
Caption: Workflow for the intracellular calcium mobilization assay.
Protocol:
-
Cell Culture: Seed CHO cells stably expressing human GPR40 (CHO-hGPR40) into 96-well black-walled, clear-bottom plates and culture overnight.[19][20]
-
Dye Loading: Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the buffer and incubate for 30-60 minutes at 37°C.[19][21]
-
Compound Treatment: Add varying concentrations of this compound or other test compounds to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR).[22][23] Inject a GPR40 agonist (e.g., linoleic acid) into the wells while simultaneously monitoring the fluorescence signal.
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. The inhibitory effect of this compound is calculated as the percentage reduction of the agonist-induced response. IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation, providing a direct measure of G protein activation.[24][25]
Protocol:
-
Membrane Preparation: Prepare cell membranes from GPR40-expressing cells.
-
Assay Reaction: In a 96-well plate, combine the cell membranes, varying concentrations of this compound, a fixed concentration of a GPR40 agonist (in antagonist mode), GDP, and [³⁵S]GTPγS in an assay buffer.[26][27]
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The amount of bound [³⁵S]GTPγS reflects the level of G protein activation. The inhibitory effect of this compound is determined by the reduction in agonist-stimulated [³⁵S]GTPγS binding.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay quantifies the level of phosphorylated ERK1/2 to assess the activation of the MAPK signaling pathway downstream of GPR40.[4][9]
Workflow Diagram:
Caption: Workflow for the ERK1/2 phosphorylation Western blot assay.
Protocol:
-
Cell Treatment: Culture GPR40-expressing cells and serum-starve them overnight. Pre-treat the cells with this compound for a specified time, followed by stimulation with a GPR40 agonist.[4][9]
-
Protein Extraction: Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[28][29]
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with an HRP-conjugated secondary antibody.[30]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Densitometry: Quantify the band intensities to determine the relative levels of ERK1/2 phosphorylation.
Conclusion
This compound serves as a potent and selective antagonist of GPR40/FFAR1. Its mechanism of action is characterized by the inhibition of key downstream signaling events, including intracellular calcium mobilization, G protein activation, and ERK1/2 phosphorylation, ultimately leading to the suppression of FFA-potentiated insulin secretion. Comparative analysis with GPR40 agonists highlights its utility as a research tool to probe the physiological and pathological roles of GPR40. The detailed experimental protocols provided herein offer a framework for the continued investigation and cross-validation of the activities of this compound and other GPR40 modulators. While GPR40 antagonists may not directly lower blood glucose, their potential to protect pancreatic β-cells from dysfunction warrants further investigation for the long-term management of type 2 diabetes.[1]
References
- 1. Multiple mechanisms of GW-9508, a selective G protein-coupled receptor 40 agonist, in the regulation of glucose homeostasis and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel antidiabetic drug, fasiglifam/TAK-875, acts as an ago-allosteric modulator of FFAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GW9508 - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A novel class of antagonists for the FFAs receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound, a small-molecule antagonist of GPR40, improves insulin tolerance but not glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. AM1638, a GPR40-Full Agonist, Inhibited Palmitate-Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 18. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 19. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 20. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 21. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 23. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 24. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. tools.thermofisher.com [tools.thermofisher.com]
- 29. researchgate.net [researchgate.net]
- 30. Phospho-Erk1/2 Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to DC260126 and First-Generation FFAR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the second-generation Free Fatty Acid Receptor 1 (FFAR1) antagonist, DC260126, with first-generation FFAR1 antagonists. The comparison focuses on key performance metrics supported by experimental data, detailed methodologies for cited experiments, and visualizations of relevant biological pathways and workflows.
Introduction to FFAR1 Antagonism
Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40), is a promising therapeutic target for type 2 diabetes.[1] Activation of FFAR1 by free fatty acids potentiates glucose-stimulated insulin secretion from pancreatic β-cells.[1] While FFAR1 agonists have been explored for their therapeutic potential, antagonists are valuable tools for elucidating the physiological roles of FFAR1 and may offer alternative therapeutic strategies. This guide compares the pharmacological properties of this compound to the first-generation antagonists GW1100 and ANT203.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and first-generation FFAR1 antagonists.
Table 1: In Vitro Potency of FFAR1 Antagonists
| Compound | Antagonist Type | Assay | Agonist | IC50 / pIC50 | Cell Line | Reference |
| This compound | Second-Generation | Calcium Flux | Linoleic Acid | IC50: 6.28 µM | GPR40-CHO | [2] |
| Calcium Flux | Oleic Acid | IC50: 5.96 µM | GPR40-CHO | [2] | ||
| Calcium Flux | Palmitoleic Acid | IC50: 7.07 µM | GPR40-CHO | [2] | ||
| Calcium Flux | Lauric Acid | IC50: 4.58 µM | GPR40-CHO | [2] | ||
| GW1100 | First-Generation | Calcium Flux | GW9508 | pIC50: 5.99 | HEK293 | [3] |
| Calcium Flux | Linoleic Acid | pIC50: 5.99 | HEK293 | [3] | ||
| ANT203 | First-Generation | Not specified | Not specified | Data not available | Not specified |
Table 2: Selectivity Profile of FFAR1 Antagonists
| Compound | FFAR1 Affinity | FFAR2 (GPR43) Selectivity | FFAR4 (GPR120) Selectivity | Reference |
| This compound | Antagonist | Data not available | Data not available | |
| GW1100 | Antagonist | Selective over GPR120 | No effect on GPR120-mediated Ca2+ release | [3] |
| ANT203 | Antagonist | Data not available | Data not available |
Table 3: Preclinical Pharmacokinetic Parameters
| Compound | Species | Administration | Key Findings | Reference |
| This compound | Rat | Intraperitoneal (6 mg/kg) | Studied for 8 weeks | [2] |
| Mouse (db/db) | Tail vein injection (3, 10, 30 mg/kg) | Studied for 5 days | [2] | |
| GW1100 | Not specified | Not specified | Data not available | |
| ANT203 | Not specified | Not specified | Data not available |
FFAR1 Signaling Pathway
FFAR1 activation primarily initiates a Gq-protein-coupled signaling cascade. This pathway involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium is a key event in potentiating glucose-stimulated insulin secretion. DAG, in turn, activates protein kinase C (PKC), which can phosphorylate various downstream targets.
Caption: FFAR1 Gq Signaling Pathway.
Experimental Protocols
Calcium Flux Assay
This assay measures the antagonist's ability to inhibit agonist-induced increases in intracellular calcium, a key downstream event of FFAR1 activation.
Materials:
-
FFAR1-expressing cells (e.g., GPR40-CHO, HEK293, MIN6)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
FFAR1 agonist (e.g., linoleic acid, GW9508)
-
Test compounds (this compound, first-generation antagonists)
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Plating: Seed FFAR1-expressing cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.
-
Dye Loading: Remove culture medium and add assay buffer containing a calcium-sensitive dye. Incubate for 45-60 minutes at 37°C.
-
Compound Pre-incubation: Add test antagonists at various concentrations to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Record baseline fluorescence, then add a pre-determined concentration of FFAR1 agonist to all wells. Continue recording the fluorescence signal to measure the change in intracellular calcium concentration.
-
Data Analysis: The antagonist's potency is determined by calculating the IC50 value from the concentration-response curve of agonist-induced calcium flux inhibition.
References
- 1. Discovery of novel agonists and antagonists of the free fatty acid receptor one (FFAR1) using virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Agonism of free fatty acid receptors 1 and 4 generates peptide YY‐mediated inhibitory responses in mouse colon - PMC [pmc.ncbi.nlm.nih.gov]
In-Vivo Efficacy of DC260126 in Metabolic Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vivo efficacy of DC260126, a small molecule antagonist of the G-protein-coupled receptor 40 (GPR40), based on published preclinical studies. The data presented herein focuses on the effects of this compound in established animal models of obesity and type 2 diabetes.
Overview of this compound
This compound is an antagonist of GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is highly expressed in pancreatic β-cells and is involved in the regulation of glucose-stimulated insulin secretion (GSIS) by free fatty acids (FFAs). By antagonizing this receptor, this compound is hypothesized to modulate insulin secretion and sensitivity, offering a potential therapeutic avenue for metabolic disorders.
In-Vivo Efficacy Data
The following tables summarize the key quantitative data from in-vivo studies of this compound in obese Zucker rats and db/db mice. These studies primarily compare the effects of this compound to a vehicle control.
Table 1: Effects of this compound in Obese Zucker Rats
| Parameter | Vehicle Control | This compound (6 mg/kg) | % Change vs. Vehicle | p-value | Reference |
| Serum Insulin | Data not specified | Significantly decreased | - | < 0.05 | [1] |
| Insulin Tolerance | Data not specified | Improved | - | < 0.05 | [1] |
| Blood Glucose | No significant difference | No significant difference | - | NS | [1] |
| Glucose Tolerance | No significant difference | No significant difference | - | NS | [1] |
| Body Weight | No significant difference | No significant difference | - | NS | [1] |
| Food Intake | No significant difference | No significant difference | - | NS | [1] |
| Plasma Lipids | No significant difference | No significant difference | - | NS | [1] |
| Liver Akt Phosphorylation | Data not specified | Increased | - | < 0.05 | [1] |
NS: Not Significant
Table 2: Effects of this compound in db/db Mice
| Parameter | Vehicle Control | This compound (10 mg/kg) | % Change vs. Vehicle | p-value | Reference |
| Fasting Serum Insulin | ~8 ng/mL | ~5 ng/mL | ~ -37.5% | < 0.05 | [2] |
| Fasting Blood Glucose | ~400 mg/dL | No significant difference | - | NS | [2] |
| Glucose Stimulated Insulin Secretion | Significantly higher | Significantly inhibited | - | < 0.05 | [2] |
| Insulin Sensitivity | Impaired | Significantly improved | - | < 0.05 | [2] |
| Pancreatic β-cell Apoptosis | Elevated | Significantly reduced | - | < 0.05 | [2] |
| Body Weight Gain | No significant difference | No significant difference | - | NS | [2] |
| Daily Food Intake | No significant difference | No significant difference | - | NS | [2] |
Experimental Protocols
Obese Zucker Rat Study
-
Animal Model: Female obese (fa/fa) Zucker rats, 8 weeks of age.[1]
-
Acclimation: Animals were housed in a 12:12 light-dark cycle with free access to a high-fat diet and water.[1]
-
Treatment Groups:
-
Administration: Intraperitoneal (i.p.) injection, once daily for 8 weeks.[1]
-
Key Parameters Measured:
-
Body weight and food intake were monitored periodically.[1]
-
At the end of the 8-week treatment, blood was collected for measurement of serum insulin and lipids.[1]
-
Glucose tolerance and insulin tolerance tests were performed.[1]
-
Livers were excised for Western blot analysis of Akt phosphorylation.[1]
-
db/db Mice Study
-
Animal Model: Male C57BL/KsJ-Lepdb (db/db) mice.[2]
-
Acclimation: Mice were maintained in a 12-hour light-dark cycle at 23°C with free access to water and a regular chow diet.[2]
-
Dose-Response Study:
-
Long-Term Study:
-
Key Parameters Measured:
Visualizations
GPR40 Signaling Pathway in Pancreatic β-Cells
Caption: GPR40 signaling pathway in pancreatic β-cells and the antagonistic action of this compound.
Experimental Workflow for In-Vivo Studies
Caption: Generalized experimental workflow for the in-vivo evaluation of this compound.
References
A Comparative Analysis of DC260126 and Metformin on Insulin Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the investigational GPR40 antagonist, DC260126, and the widely prescribed antihyperglycemic agent, metformin, with a focus on their respective mechanisms for improving insulin sensitivity. The information presented is collated from preclinical studies to offer an objective overview for research and development purposes.
Introduction
Insulin resistance is a hallmark of type 2 diabetes and metabolic syndrome, making the development of effective insulin-sensitizing agents a critical area of research. Metformin, a biguanide, has been a cornerstone of type 2 diabetes management for decades, known for its robust effects on improving insulin sensitivity.[1][2][3] this compound is a small-molecule antagonist of the G protein-coupled receptor 40 (GPR40), which has been investigated for its potential to protect pancreatic β-cells and improve insulin sensitivity.[4][5][6] This guide will compare the two compounds based on available preclinical data, focusing on their mechanisms of action, effects on insulin sensitivity, and the experimental protocols used to evaluate them.
Mechanisms of Action
The mechanisms by which this compound and metformin improve insulin sensitivity are distinct. Metformin acts systemically to enhance insulin action in peripheral tissues, whereas this compound appears to exert its effects indirectly by modulating insulin secretion.
This compound: An Indirect Approach to Insulin Sensitization
This compound is an antagonist of GPR40, a receptor primarily expressed in pancreatic β-cells that mediates the effects of free fatty acids (FFAs) on insulin secretion.[4][5] Chronic activation of GPR40 by FFAs can lead to hyperinsulinemia, which is a key contributor to the development of insulin resistance.[4]
The proposed mechanism for this compound's effect on insulin sensitivity involves the following steps:
-
Inhibition of GPR40: this compound blocks the GPR40 receptor on pancreatic β-cells.[7]
-
Reduced Insulin Secretion: This antagonism leads to a reduction in glucose-stimulated insulin secretion, particularly in the context of hyperinsulinemia.[4][5]
-
Alleviation of Hyperinsulinemia: By lowering circulating insulin levels, this compound reduces the chronic stimulation of insulin signaling pathways.[4][8]
-
Improved Insulin Sensitivity: The reduction in hyperinsulinemia is thought to improve overall insulin sensitivity, as persistently high insulin levels can downregulate insulin receptor expression and impair downstream signaling.[4] Some evidence also points to increased Akt phosphorylation in the liver of animals treated with this compound, suggesting a more direct effect on insulin signaling in this tissue.[8]
Metformin: A Multi-faceted Insulin Sensitizer
Metformin is a well-established insulin-sensitizing agent with multiple mechanisms of action.[1][2][9] Its primary effects are mediated through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[9][10]
The key mechanisms of metformin include:
-
Hepatic Glucose Production: Metformin's primary action is to decrease hepatic glucose production (gluconeogenesis).[2][10]
-
Peripheral Glucose Uptake: It enhances glucose uptake and utilization in peripheral tissues, particularly skeletal muscle.[9][10] This is achieved by increasing the translocation of glucose transporter 4 (GLUT4) to the cell membrane.[1][9]
-
Insulin Receptor Sensitivity: Metformin has been shown to increase the activity of the insulin receptor tyrosine kinase, thereby enhancing insulin signaling.[1]
-
Gut-level Effects: Metformin also influences the gut microbiome and increases the secretion of glucagon-like peptide-1 (GLP-1), which can improve insulin secretion and reduce appetite.[10][11]
Comparative Efficacy on Insulin Sensitivity: Preclinical Data
This compound: Effects in Animal Models of Insulin Resistance
Studies on this compound have primarily been conducted in db/db mice and obese Zucker rats, which are well-established models of hyperinsulinemia and insulin resistance.
| Parameter | Animal Model | Treatment | Outcome | Reference |
| Insulin Sensitivity | db/db mice | 10 mg/kg this compound for 21 days | Significantly improved insulin sensitivity in an insulin tolerance test (ITT).[4][5] | [4][5] |
| Obese Zucker rats | 6 mg/kg this compound for 8 weeks | Significantly improved insulin tolerance.[8] | [8] | |
| Serum Insulin | db/db mice | 10 mg/kg this compound for 21 days | Significantly reduced fasting serum insulin levels.[4][5] | [4][5] |
| Obese Zucker rats | 6 mg/kg this compound for 8 weeks | Significantly decreased serum insulin levels.[8] | [8] | |
| Glucose Tolerance | db/db mice | 10 mg/kg this compound for 21 days | No significant change in blood glucose levels during an oral glucose tolerance test (OGTT).[4][12] | [4][12] |
| Obese Zucker rats | 6 mg/kg this compound for 8 weeks | No significant difference in glucose tolerance.[8] | [8] | |
| Blood Glucose | db/db mice | 10 mg/kg this compound for 21 days | No significant change in fasting blood glucose.[4][5] | [4][5] |
| Obese Zucker rats | 6 mg/kg this compound for 8 weeks | Did not affect blood glucose.[8] | [8] | |
| Proinsulin/Insulin Ratio | db/db mice | 10 mg/kg this compound for 21 days | Significantly reduced the proinsulin/insulin ratio.[4] | [4] |
Metformin: Established Effects on Insulin Sensitivity
Metformin's effects on insulin sensitivity have been extensively studied in a variety of preclinical and clinical settings.
| Parameter | General Finding | Mechanism | References |
| Insulin Sensitivity | Consistently improves whole-body insulin sensitivity. | Increased insulin receptor tyrosine kinase activity, enhanced glycogen synthesis, increased GLUT4 recruitment and activity.[1] | [1][3][13] |
| Hepatic Glucose Production | Markedly reduces hepatic glucose output. | Activation of AMPK, leading to inhibition of gluconeogenesis.[2][9][10] | [2][9][10] |
| Peripheral Glucose Uptake | Increases glucose uptake in muscle and fat tissues. | AMPK-mediated increase in GLUT4 translocation to the plasma membrane.[1][9] | [1][9] |
| Fasting Insulin | Often leads to a decrease in fasting plasma insulin levels. | A consequence of improved insulin sensitivity.[2] | [2] |
| Blood Glucose | Lowers both basal and postprandial plasma glucose. | A combined effect of reduced hepatic glucose production and increased peripheral uptake.[10] | [10] |
Experimental Protocols
The evaluation of insulin-sensitizing agents involves a range of in vivo and in vitro assays. Below are outlines of the key experimental protocols used in the studies of this compound and commonly employed for metformin.
In Vivo Assessment of Insulin Sensitivity
Oral Glucose Tolerance Test (OGTT):
-
Animals are fasted overnight.
-
A baseline blood sample is collected.
-
A concentrated glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood samples are collected at various time points (e.g., 15, 30, 60, 120 minutes) to measure blood glucose and insulin levels.
-
The area under the curve (AUC) for glucose and insulin is calculated to assess glucose tolerance and insulin secretion.[4]
Insulin Tolerance Test (ITT):
-
Animals are fasted for a short period (e.g., 4-6 hours).
-
A baseline blood sample is collected.
-
A bolus of insulin (e.g., 0.75-1 U/kg) is administered intraperitoneally.
-
Blood glucose levels are monitored at regular intervals (e.g., 15, 30, 45, 60 minutes).
-
A faster rate of glucose clearance indicates greater insulin sensitivity.[4][12]
Molecular and Cellular Assays
Western Blotting for Insulin Signaling Proteins:
-
Tissues such as the liver, skeletal muscle, and adipose tissue are harvested from treated and control animals.
-
Protein lysates are prepared and separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies against key insulin signaling proteins (e.g., total and phosphorylated forms of Akt, AMPK, and insulin receptor).
-
The levels of protein phosphorylation are quantified to assess the activation of these pathways.[8]
Summary and Conclusion
This compound and metformin represent two distinct approaches to improving insulin sensitivity. Metformin is a direct insulin sensitizer with multiple, well-characterized mechanisms of action that primarily involve the activation of AMPK in peripheral tissues. In contrast, this compound, a GPR40 antagonist, appears to improve insulin sensitivity indirectly by reducing hyperinsulinemia through its action on pancreatic β-cells.
Key Comparative Points:
-
Primary Target: Metformin's primary target is the mitochondrial respiratory chain, leading to AMPK activation, while this compound targets the GPR40 receptor on pancreatic β-cells.
-
Effect on Glycemia: Metformin effectively lowers blood glucose levels, whereas preclinical studies suggest this compound has a minimal effect on glycemia.[4][8]
-
Mechanism of Insulin Sensitization: Metformin directly enhances insulin signaling and glucose uptake in peripheral tissues. This compound's effect is likely secondary to the alleviation of hyperinsulinemia.
-
Clinical Status: Metformin is a widely used first-line therapy for type 2 diabetes. This compound is an investigational compound and its clinical utility has yet to be established.
References
- 1. Metformin and Insulin Resistance: A Review of the Underlying Mechanisms behind Changes in GLUT4-Mediated Glucose Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound: A Small-Molecule Antagonist of GPR40 that Protects against Pancreatic β-Cells Dysfunction in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, a small-molecule antagonist of GPR40, improves insulin tolerance but not glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. droracle.ai [droracle.ai]
- 11. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of two insulin sensitizers, metformin and myo-inositol, in women with polycystic ovary syndrome (PCOS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DC260126: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste like DC260126 is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the handling and disposal of this compound, a potent and selective antagonist of the G-protein coupled receptor 40 (GPR40).
While specific institutional and local regulations must always be followed, this document outlines the key steps and considerations for the safe disposal of this compound. It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier and to confer with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below for easy reference. This information is crucial for understanding the compound's characteristics and for making informed decisions on its handling and disposal.
| Property | Value |
| Chemical Name | N-(4-butylphenyl)-4-fluoro-benzenesulfonamide |
| Molecular Formula | C₁₆H₁₈FNO₂S |
| Molecular Weight | 307.38 g/mol |
| CAS Number | 346692-04-4 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO (≥20 mg/mL) and Ethanol (≥100 mg/mL) |
| Storage | Store at -20°C |
Immediate Safety and Handling Precautions
Before handling or disposing of this compound, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In case of skin or eye contact, flush the affected area with copious amounts of water and seek medical attention.
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with most research chemicals, involves a multi-step process that prioritizes safety and regulatory compliance. The following protocol provides a general framework for the disposal of this compound.
-
Waste Identification and Segregation :
-
Solid Waste : Unused or expired this compound powder should be treated as chemical waste. Any lab supplies, such as weigh boats or spatulas, that have come into direct contact with the solid compound should also be considered contaminated and disposed of accordingly.
-
Liquid Waste : Solutions containing this compound, including stock solutions and experimental media, must be collected as hazardous liquid waste. Do not pour any solution containing this compound down the drain.
-
Contaminated Materials : All disposable labware, such as pipette tips, centrifuge tubes, and gloves, that have been in contact with this compound should be collected in a designated hazardous waste container.
-
-
Containerization and Labeling :
-
Use chemically compatible, leak-proof containers for all this compound waste.
-
Clearly label each waste container with "Hazardous Waste" and the full chemical name: "this compound (N-(4-butylphenyl)-4-fluoro-benzenesulfonamide)". Include the approximate concentration and quantity of the waste.
-
-
Storage :
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure that the storage area is away from incompatible chemicals.
-
-
Final Disposal :
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
-
Only licensed hazardous waste disposal contractors should handle the final disposal of this compound.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet for this compound provided by your supplier and adhere to all local, state, and federal regulations, as well as your institution's specific waste disposal policies.
Essential Safety and Operational Guide for Handling DC260126
For researchers, scientists, and drug development professionals working with the GPR40 antagonist DC260126, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Measures
While a specific Safety Data Sheet (SDS) for this compound was not available, based on standard laboratory procedures for handling similar chemical compounds, the following personal protective equipment is mandatory.
| Protective Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Wear all required PPE as specified in the table above.
-
To avoid inhalation of the powder, handle this compound in a fume hood.
-
Use a calibrated analytical balance for accurate weighing.
2. Dissolution:
-
This compound is soluble in DMSO and ethanol.
-
Prepare stock solutions by slowly adding the solvent to the weighed compound to avoid splashing.
-
If sonication is required for complete dissolution, ensure the vial is securely capped.
3. Experimental Use:
-
When adding this compound to cell cultures or animal models, use appropriate sterile techniques within a biological safety cabinet if necessary.
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
4. Storage:
-
Store solid this compound at -20°C in a tightly sealed container.
-
Stock solutions should also be stored at -20°C. Avoid repeated freeze-thaw cycles.
Below is a workflow diagram illustrating the key steps for handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
-
Solid Waste: Unused or expired solid this compound, and any lab consumables contaminated with the solid compound (e.g., weigh boats, pipette tips), should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound, including unused stock solutions and experimental media, must be collected in a separate, clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous materials.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), the solvent(s), and the approximate concentration.
3. Collection and Disposal:
-
Follow your institution's guidelines for the collection and disposal of chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup of full waste containers.
The following diagram outlines the logical flow for the proper disposal of this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
